molecular formula C14H12N2O2 B15569834 CB-7921220

CB-7921220

Numéro de catalogue: B15569834
Poids moléculaire: 240.26 g/mol
Clé InChI: QASPDWZDKLUOPO-RMKNXTFCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CB-7921220 is a useful research compound. Its molecular formula is C14H12N2O2 and its molecular weight is 240.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

6-[(E)-2-(4-aminophenyl)ethenyl]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c15-11-7-4-10(5-8-11)6-9-12-2-1-3-13(16-12)14(17)18/h1-9H,15H2,(H,17,18)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASPDWZDKLUOPO-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C=CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC(=C1)C(=O)O)/C=C/C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of CB-7921220

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CB-7921220 is a small molecule inhibitor of adenylyl cyclase (AC), the enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP). This guide elucidates the mechanism of action of this compound, detailing its isoform selectivity, quantitative inhibitory profile, and the experimental protocols used for its characterization. The primary mechanism of this compound is the targeted inhibition of specific adenylyl cyclase isoforms, thereby modulating downstream cAMP-mediated signaling pathways.

Core Mechanism of Action: Adenylyl Cyclase Inhibition

This compound functions as an inhibitor of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cAMP. By blocking the activity of AC, this compound effectively reduces intracellular cAMP levels, which in turn modulates a wide array of cellular processes regulated by this critical second messenger.

Isoform Selectivity

Pharmacological studies have demonstrated that this compound exhibits a degree of isoform selectivity. Specifically, it has been shown to inhibit adenylyl cyclase isoforms 1 (AC1) and 6 (AC6). At a concentration of 100 µM, this compound reduces the activity of both AC1 and AC6 by approximately 60% in forskolin-stimulated Sf9 cell membranes.[1] In contrast, the compound shows no significant inhibitory effect on AC2 and AC5 isoforms under the same experimental conditions.[2][3] It is noteworthy that this compound does not distinguish between AC1 and AC6.[2][3][4]

Quantitative Data

The inhibitory potency of this compound against various adenylyl cyclase isoforms has been characterized. The following table summarizes the available quantitative data from in vitro assays.

IsoformTest SystemStimulantThis compound Concentration% InhibitionReference
AC1Sf9 cell membranesForskolin (50 µM)100 µM~60%[2][3]
AC6Sf9 cell membranesForskolin (50 µM)100 µM~60%[2][3]
AC2Sf9 cell membranesForskolin (50 µM)100 µMNo significant inhibition[2][3]
AC5Sf9 cell membranesForskolin (50 µM)100 µMNo significant inhibition[2][3]

Note: Specific IC50 values for this compound are not explicitly detailed in the provided search results. The data reflects the percentage of inhibition at a fixed concentration.

Signaling Pathway

This compound intervenes in the canonical G-protein coupled receptor (GPCR) signaling pathway that involves adenylyl cyclase. The diagram below illustrates the point of inhibition.

GPCR GPCR G_protein G Protein (Gs) GPCR->G_protein Activation AC Adenylyl Cyclase (AC1/AC6) G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream CB7921220 This compound CB7921220->AC Inhibition

Figure 1: Signaling pathway showing this compound inhibition of Adenylyl Cyclase.

Experimental Protocols

The characterization of this compound as an adenylyl cyclase inhibitor was primarily conducted through in vitro enzyme activity assays.

Adenylyl Cyclase Activity Assay

A fluorometric assay is a common method for determining adenylyl cyclase activity. The following is a generalized protocol based on the methodologies described in the literature.

Objective: To measure the inhibitory effect of this compound on the activity of specific adenylyl cyclase isoforms.

Materials:

  • Sf9 (Spodoptera frugiperda) cell membranes expressing the adenylyl cyclase isoform of interest.

  • This compound

  • Forskolin (a direct activator of most AC isoforms)

  • ATP (substrate)

  • Assay Buffer (e.g., containing HEPES, MgCl2, EDTA, DTT, and protease inhibitors)

  • Terbium (Tb3+) and Norfloxacin for fluorescent detection of pyrophosphate (a byproduct of the AC reaction).

  • Microplate reader capable of fluorescence detection.

Procedure:

  • Membrane Preparation: Sf9 cells are lysed, and the membrane fraction containing the expressed adenylyl cyclase is isolated by centrifugation. The protein concentration of the membrane preparation is determined.

  • Assay Setup: The assay is performed in a microplate format. Each well contains the Sf9 cell membranes, assay buffer, and the desired concentration of this compound (or vehicle control).

  • Stimulation: Forskolin is added to each well to activate the adenylyl cyclase.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: The reaction is stopped, and the amount of pyrophosphate produced is quantified. In the terbium-norfloxacin assay, the fluorescence of the Tb3+-norfloxacin-pyrophosphate complex is measured. An increase in fluorescence is proportional to the adenylyl cyclase activity.

  • Data Analysis: The fluorescence intensity in the presence of this compound is compared to the vehicle control to determine the percentage of inhibition.

Experimental Workflow

The process of identifying and characterizing adenylyl cyclase inhibitors like this compound typically follows a structured workflow.

cluster_0 Screening & Identification cluster_1 In Vitro Characterization cluster_2 Mechanism of Action Studies VirtualScreening Virtual Screening of Compound Libraries HitIdentification Hit Identification VirtualScreening->HitIdentification ACAssay Adenylyl Cyclase Activity Assay HitIdentification->ACAssay IsoformSelectivity Isoform Selectivity Profiling ACAssay->IsoformSelectivity KineticAnalysis Kinetic Analysis IsoformSelectivity->KineticAnalysis DownstreamSignaling Downstream Signaling Pathway Analysis KineticAnalysis->DownstreamSignaling

Figure 2: General experimental workflow for the discovery and characterization of an AC inhibitor.

Conclusion

This compound is a selective inhibitor of adenylyl cyclase isoforms AC1 and AC6. Its mechanism of action involves the direct inhibition of these enzymes, leading to a reduction in cAMP synthesis and subsequent modulation of downstream signaling pathways. The provided data and protocols offer a foundational understanding for researchers and drug development professionals working with this compound or in the broader field of adenylyl cyclase modulation. Further studies to determine the precise IC50 values and to explore the in vivo efficacy and safety of this compound are warranted.

References

In-depth Technical Guide: CB-7921220 as an Adenylyl Cyclase 1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the compound CB-7921220, identified as an inhibitor of adenylyl cyclase (AC), with a degree of selectivity for the type 1 isoform (AC1). Adenylyl cyclases are a family of enzymes crucial for the conversion of adenosine (B11128) triphosphate (ATP) to the second messenger cyclic adenosine monophosphate (cAMP), a key regulator of numerous physiological processes. This document details the available quantitative data on the inhibitory profile of this compound, provides a thorough description of the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows. This guide is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development, particularly those targeting the cAMP signaling pathway.

Introduction to Adenylyl Cyclase 1 (AC1)

Adenylyl cyclase 1 (AC1) is a membrane-bound enzyme primarily expressed in the brain, and it belongs to the family of nine membrane-bound adenylyl cyclases (mACs) and one soluble adenylyl cyclase (sAC). AC1 is distinguished by its stimulation by calcium/calmodulin, a property that links its activity to intracellular calcium signaling. This regulation positions AC1 as a critical player in neuronal plasticity, memory formation, and pain perception. The conversion of ATP to cAMP by AC1 initiates a signaling cascade, most notably through the activation of Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, leading to various cellular responses. Given its role in these key neurological processes, AC1 has emerged as a promising therapeutic target for conditions such as chronic pain and neurological disorders.

Compound Profile: this compound

This compound is a small molecule identified as an inhibitor of adenylyl cyclase. Structurally, it has a molecular formula of C14H12N2O2 and a molecular weight of 240.26 g/mol .[1] Virtual docking studies suggest that this compound has a binding conformation similar to that of ATP and P-site inhibitors, which may account for its inhibitory activity.[1][2]

Quantitative Data

The inhibitory activity of this compound has been characterized against several adenylyl cyclase isoforms. The following table summarizes the available quantitative data.

CompoundTarget IsoformInhibitor Concentration (µM)% InhibitionIC50 (µM)Reference
This compoundAC1100~50%Not Reported[3]
This compoundAC2100~20%Not Reported[3]
This compoundAC5100~25%Not Reported[3]
This compoundAC6100~50%Not Reported[3]

Note: The available literature provides percentage inhibition at a single concentration but does not report a specific IC50 value for this compound.

Signaling Pathway

The canonical adenylyl cyclase signaling pathway is initiated by the activation of a G-protein coupled receptor (GPCR) by an extracellular ligand. This leads to the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. The enzyme then catalyzes the conversion of ATP to cAMP. As a second messenger, cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream effector proteins, leading to a cellular response. This compound acts by directly inhibiting the enzymatic activity of adenylyl cyclase, thereby reducing the production of cAMP and dampening the downstream signaling cascade.

Adenylyl Cyclase Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR binds Gs Gs Protein GPCR->Gs activates AC Adenylyl Cyclase ATP ATP AC->ATP cAMP cAMP AC->cAMP Gs->AC activates ATP->cAMP catalyzes PKA Protein Kinase A cAMP->PKA activates Effector Effector Proteins PKA->Effector phosphorylates Response Cellular Response Effector->Response CB7921220 This compound CB7921220->AC inhibits

Caption: Adenylyl Cyclase Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following protocols are based on the methodologies described in the characterization of this compound.[3]

Preparation of Adenylyl Cyclase Membranes from Sf9 Cells
  • Cell Culture and Infection:

    • Spodoptera frugiperda (Sf9) cells are cultured in serum-free medium.

    • Cells are infected with baculovirus encoding the desired adenylyl cyclase isoform (e.g., AC1).

    • Cells are harvested 48-72 hours post-infection.

  • Membrane Isolation:

    • Harvested cells are resuspended in a lysis buffer (e.g., 20 mM HEPES, pH 8.0, 10 mM MgCl2, 1 mM EDTA, and protease inhibitors).

    • Cells are lysed by dounce homogenization or sonication on ice.

    • The lysate is centrifuged at a low speed (e.g., 1,000 x g) to pellet nuclei and cellular debris.

    • The supernatant is collected and subjected to ultracentrifugation (e.g., 100,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a storage buffer (e.g., 20 mM HEPES, pH 8.0, 1 mM EDTA, 2 mM MgCl2, 1 mM DTT, 250 mM sucrose).

    • Protein concentration is determined using a standard method such as the Bradford assay.

    • Membrane preparations are aliquoted and stored at -80°C.

Adenylyl Cyclase Activity Assay
  • Reaction Setup:

    • Adenylyl cyclase membrane preparations (containing a defined amount of protein, e.g., 10-20 µg) are thawed on ice.

    • The membranes are pre-incubated with either this compound (at various concentrations) or vehicle (DMSO) in the reaction buffer (e.g., 50 mM HEPES, pH 8.0, 50 mM NaCl, 0.6 mM EGTA, 1 mM ATP, and an ATP regenerating system such as creatine (B1669601) kinase and creatine phosphate).

    • The reaction mixture also contains activators specific to the AC isoform being tested (e.g., forskolin (B1673556) for most isoforms, or Ca2+/calmodulin for AC1).

  • Initiation and Incubation:

    • The reaction is initiated by the addition of [α-32P]ATP.

    • The reaction is incubated at 30°C for a defined period (e.g., 10-15 minutes).

  • Termination and cAMP Separation:

    • The reaction is terminated by the addition of a stop solution (e.g., 120 mM zinc acetate).

    • Newly synthesized [32P]cAMP is separated from unreacted [α-32P]ATP using sequential column chromatography over Dowex and alumina (B75360) columns.

  • Quantification:

    • The amount of [32P]cAMP is quantified by scintillation counting.

    • The adenylyl cyclase activity is expressed as pmol of cAMP produced per minute per milligram of membrane protein.

    • Inhibition by this compound is calculated as the percentage reduction in activity compared to the vehicle control.

Experimental Workflow

The general workflow for characterizing an adenylyl cyclase inhibitor like this compound involves several key stages, from initial screening to detailed enzymatic assays.

Experimental Workflow for AC Inhibitor Characterization cluster_discovery Discovery Phase cluster_validation In Vitro Validation cluster_selectivity Selectivity Profiling VirtualScreening Virtual Screening / HTS MembranePrep AC Membrane Preparation (e.g., from Sf9 cells) VirtualScreening->MembranePrep Identifies candidate inhibitors ACAssay Adenylyl Cyclase Activity Assay ([α-32P]ATP conversion) MembranePrep->ACAssay Provides enzyme source DataAnalysis Data Analysis (% Inhibition, IC50) ACAssay->DataAnalysis Generates raw data IsoformScreening Screening against a panel of AC isoforms (AC1-9) DataAnalysis->IsoformScreening Informs further testing SelectivityAssessment Determination of Isoform Selectivity IsoformScreening->SelectivityAssessment Provides comparative data

Caption: Workflow for the Characterization of an Adenylyl Cyclase Inhibitor.

Conclusion

This compound has been identified as a direct inhibitor of adenylyl cyclase, exhibiting a degree of selectivity for AC1. While it also shows inhibitory activity against AC6, its reduced effect on other isoforms such as AC2 and AC5 suggests a specific, albeit not entirely selective, interaction. The provided experimental protocols offer a robust framework for the further investigation of this and other adenylyl cyclase inhibitors. The continued exploration of compounds like this compound is crucial for the development of novel therapeutics targeting the cAMP signaling pathway, with potential applications in pain management and neurology. Further studies to determine the precise IC50 value of this compound for AC1 and to elucidate its in vivo efficacy and safety profile are warranted.

References

The Role of CB-7921220 in cAMP Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the compound CB-7921220 and its role in cyclic AMP (cAMP) signaling. This compound has been identified as an inhibitor of adenylyl cyclase (AC), the enzyme responsible for the synthesis of cAMP. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and workflows.

Introduction to this compound and cAMP Signaling

Cyclic AMP is a ubiquitous second messenger that plays a critical role in cellular signaling, mediating a wide array of physiological processes. The intracellular concentration of cAMP is tightly regulated by the activity of adenylyl cyclases and phosphodiesterases. This compound, a small molecule inhibitor of adenylyl cyclase, offers a tool for investigating the specific roles of different AC isoforms in cellular function and disease.

This compound has demonstrated a degree of isoform selectivity, primarily targeting adenylyl cyclase isoforms 1 (AC1) and 6 (AC6).[1] Understanding the precise mechanism and selectivity of this inhibition is crucial for its application as a research tool and for its potential therapeutic development.

Quantitative Data: Inhibition of Adenylyl Cyclase Isoforms

The inhibitory activity of this compound against various adenylyl cyclase isoforms has been characterized. The following table summarizes the available quantitative data from in vitro studies.

CompoundTarget IsoformConcentrationPercent InhibitionIC50Reference
This compound AC1100 µM~60%Not ReportedBrand et al., 2013
AC6100 µM~60%Not ReportedBrand et al., 2013
AC2100 µMNo significant effectNot ReportedBrand et al., 2013
AC5100 µMNo significant effectNot ReportedBrand et al., 2013

Note: Specific IC50 values for this compound were not available in the reviewed literature. The data reflects the percentage of inhibition at a fixed concentration.

Signaling Pathway of Adenylyl Cyclase Inhibition by this compound

This compound exerts its effects by directly inhibiting the catalytic activity of adenylyl cyclase. This leads to a reduction in the intracellular concentration of cAMP, thereby modulating the activity of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).

cluster_membrane Plasma Membrane GPCR GPCR G_protein G Protein GPCR->G_protein AC Adenylyl Cyclase (AC1/AC6) cAMP cAMP AC->cAMP Converts G_protein->AC or stimulate Extracellular_Signal Extracellular Signal (e.g., Hormone, Neurotransmitter) Extracellular_Signal->GPCR CB7921220 This compound CB7921220->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Epac cAMP->Epac Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates targets Epac->Cellular_Response Activates targets

Caption: Inhibition of the cAMP signaling pathway by this compound.

Experimental Protocols

The following is a detailed methodology for a key experiment used to characterize the inhibitory activity of this compound on adenylyl cyclase.

Adenylyl Cyclase Activity Assay

This protocol is adapted from Brand et al., 2013.

Objective: To measure the in vitro inhibitory effect of this compound on the activity of specific adenylyl cyclase isoforms.

Materials:

  • Membrane preparations from Sf9 cells expressing individual AC isoforms (AC1, AC2, AC5, AC6).

  • This compound stock solution (dissolved in DMSO).

  • [α-³²P]ATP.

  • Reaction buffer (e.g., 50 mM HEPES, pH 8.0, 50 mM NaCl, 0.6 mM EGTA).

  • Activators: Forskolin, Gαs, etc. (depending on the AC isoform).

  • Stop solution (e.g., 120 mM zinc acetate).

  • Precipitating solution (e.g., 108 mM zinc carbonate).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Preparation of Reaction Mix: Prepare a reaction mix containing the reaction buffer, [α-³²P]ATP, and the appropriate activator for the AC isoform being tested.

  • Incubation with Inhibitor: In a microcentrifuge tube, add the membrane preparation containing the specific AC isoform. Add the desired concentration of this compound or vehicle control (DMSO). Incubate on ice for a specified period (e.g., 10 minutes).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the reaction mix to the tubes containing the membranes and inhibitor.

  • Incubation: Incubate the reaction tubes at 30°C for a defined time (e.g., 10-20 minutes).

  • Termination of Reaction: Stop the reaction by adding the stop solution.

  • Precipitation: Add the precipitating solution to pellet the membranes and unincorporated [α-³²P]ATP.

  • Centrifugation: Centrifuge the tubes to separate the supernatant containing the [³²P]cAMP from the pellet.

  • Quantification: Transfer the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition by comparing the radioactivity in the inhibitor-treated samples to the vehicle-treated controls.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare AC isoform membrane fractions add_inhibitor Add this compound to membrane fractions prep_membranes->add_inhibitor prep_inhibitor Prepare this compound dilutions prep_inhibitor->add_inhibitor prep_reaction_mix Prepare Reaction Mix ([α-³²P]ATP, buffer, activator) start_reaction Initiate reaction with Reaction Mix prep_reaction_mix->start_reaction incubate_inhibitor Incubate on ice add_inhibitor->incubate_inhibitor incubate_inhibitor->start_reaction incubate_reaction Incubate at 30°C start_reaction->incubate_reaction stop_reaction Terminate reaction with Stop Solution incubate_reaction->stop_reaction precipitate Precipitate with Zinc Carbonate stop_reaction->precipitate centrifuge Centrifuge precipitate->centrifuge quantify Quantify [³²P]cAMP in supernatant via scintillation centrifuge->quantify analyze Calculate % Inhibition vs. control quantify->analyze

Caption: Experimental workflow for the adenylyl cyclase activity assay.

Conclusion

This compound serves as a valuable pharmacological tool for the investigation of cAMP signaling pathways, particularly those mediated by AC1 and AC6. The data presented in this guide, along with the detailed experimental protocol, provide a solid foundation for researchers and drug development professionals working in this area. Further studies to determine the precise IC50 values and to explore the in vivo effects of this compound will be crucial for a more complete understanding of its biological activities and therapeutic potential.

References

Understanding the Binding Site of CB-7921220 on Adenylyl Cyclase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-7921220, chemically identified as 6-[2-(4-aminophenyl)vinyl]-2-pyridinecarboxylic acid, is an inhibitor of adenylyl cyclase (AC), a crucial enzyme family responsible for the synthesis of the second messenger cyclic AMP (cAMP). Understanding the precise binding site and mechanism of action of small molecule inhibitors like this compound is paramount for the development of isoform-selective drugs targeting specific adenylyl cyclase-mediated signaling pathways. This technical guide synthesizes the current understanding of the this compound binding site on adenylyl cyclase, based on available computational and in vitro data. It also provides detailed experimental protocols relevant to the characterization of such inhibitors.

Predicted Binding Site of this compound

Currently, the precise, experimentally determined three-dimensional structure of this compound in complex with an adenylyl cyclase isoform is not publicly available. However, computational studies have provided valuable insights into its likely binding site and mode of action.

Virtual docking screens predict that this compound binds to the catalytic site of adenylyl cyclase.[1][2][3] The predicted binding conformation of this compound is similar to that of the natural substrate, ATP, and other known P-site inhibitors.[1][2][3] The catalytic core of transmembrane adenylyl cyclases is formed by the interface of two intracellular domains, C1 and C2. The ATP binding pocket is located within this interface. The docking models suggest that this compound occupies this pocket, thereby preventing the binding and conversion of ATP to cAMP.

It is important to note that this proposed binding site is based on computational modeling and awaits experimental validation through techniques such as X-ray crystallography or cryo-electron microscopy of the enzyme-inhibitor complex, or through site-directed mutagenesis studies.

Quantitative Data

The inhibitory activity of this compound has been evaluated against a limited panel of adenylyl cyclase isoforms. The available data indicates some degree of selectivity, with a more pronounced effect on AC1 and AC6.

Adenylyl Cyclase Isoform Inhibitor Concentration % Inhibition (Mean ± SEM) Reference
AC1100 µM~60%[1]
AC2100 µM~20%[1]
AC5100 µM~30%[1]
AC51 mM~80%[1]
AC6100 µM~60%[1]

Note: The percentage of inhibition is estimated from the graphical data presented in the cited literature.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general adenylyl cyclase signaling pathway and a typical experimental workflow for assessing inhibitor activity.

Adenylyl_Cyclase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Hormone/ Neurotransmitter GPCR GPCR Ligand->GPCR binds G_protein G Protein (Gs) GPCR->G_protein activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP catalyzes G_protein->AC stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets CB7921220 This compound CB7921220->AC inhibits (predicted at catalytic site)

Caption: General Adenylyl Cyclase Signaling Pathway and Predicted Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare cell membranes expressing AC isoform incubate Incubate membranes with This compound or vehicle prep_membranes->incubate prep_inhibitor Prepare serial dilutions of this compound in DMSO prep_inhibitor->incubate initiate Initiate reaction with [α-³²P]ATP, MgCl₂, and activator (e.g., Forskolin (B1673556), Gαs) incubate->initiate reaction Incubate at 30°C for 10-30 min initiate->reaction terminate Terminate reaction reaction->terminate separate Separate [³²P]cAMP from unreacted [α-³²P]ATP (e.g., column chromatography) terminate->separate quantify Quantify [³²P]cAMP (scintillation counting) separate->quantify calculate Calculate % inhibition and determine IC₅₀ quantify->calculate

Caption: Experimental Workflow for Adenylyl Cyclase Inhibition Assay.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of adenylyl cyclase inhibitors like this compound.

Adenylyl Cyclase Activity Assay (Membrane Preparation)

This protocol is foundational for determining the inhibitory effect of compounds on adenylyl cyclase activity in a cell-free system.[1]

Materials:

  • Cells expressing the adenylyl cyclase isoform of interest (e.g., Sf9 or HEK293 cells)

  • Lysis buffer (e.g., 20 mM HEPES, pH 8.0, 10 mM MgCl₂, 1 mM EDTA, with protease inhibitors)

  • Assay buffer (e.g., 50 mM HEPES, pH 8.0, 50 mM NaCl, 0.1 mM EDTA, 1 mM DTT)

  • Dounce homogenizer

  • High-speed refrigerated centrifuge

Procedure:

  • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in ice-cold lysis buffer.

  • Incubate on ice for 15-30 minutes to allow for cell swelling.

  • Homogenize the cells using a Dounce homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 500 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard method such as the Bradford assay.

  • Store membrane aliquots at -80°C.

In Vitro Adenylyl Cyclase Inhibition Assay

This assay measures the enzymatic activity of adenylyl cyclase in the presence of an inhibitor.[1]

Materials:

  • Prepared cell membranes containing the AC isoform

  • This compound stock solution in DMSO

  • Reaction mix: [α-³²P]ATP, 10 mM MgCl₂, AC activator (e.g., 50 µM forskolin for most isoforms, or specific Gαs concentrations)

  • Stop solution (e.g., 2.5% SDS, 50 mM ATP, 1.75 mM cAMP)

  • Dowex and alumina (B75360) columns for cAMP separation

  • Scintillation counter

Procedure:

  • Thaw membrane aliquots on ice.

  • In a reaction tube, add the desired concentration of this compound (or DMSO as a vehicle control) to the membrane preparation.

  • Pre-incubate on ice for 10-15 minutes.

  • Initiate the reaction by adding the reaction mix. The final reaction volume is typically 50-100 µL.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

  • Terminate the reaction by adding the stop solution.

  • Separate the produced [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.

  • Quantify the amount of [³²P]cAMP using a scintillation counter.

  • Calculate the percentage of inhibition relative to the vehicle control and, if a dose-response curve is generated, determine the IC₅₀ value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR can be employed to determine the association (kₐ) and dissociation (kₑ) rate constants, and the equilibrium dissociation constant (Kₑ) of an inhibitor binding to purified adenylyl cyclase.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Purified, soluble adenylyl cyclase catalytic domains

  • This compound in a suitable running buffer

  • Amine coupling kit for immobilization

Procedure:

  • Immobilize the purified adenylyl cyclase onto the sensor chip surface via amine coupling.

  • Prepare a series of concentrations of this compound in the running buffer.

  • Inject the different concentrations of this compound over the sensor surface to monitor the association phase.

  • Switch to running buffer alone to monitor the dissociation phase.

  • Regenerate the sensor surface between different analyte concentrations if necessary.

  • Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding) to calculate kₐ, kₑ, and Kₑ.

Conclusion

The current body of evidence, primarily from computational modeling, suggests that this compound inhibits adenylyl cyclase by binding to its catalytic site. In vitro assays have confirmed its inhibitory activity with some degree of isoform preference. However, a definitive understanding of the binding site and the molecular determinants of its interaction awaits experimental validation through structural biology and detailed biophysical characterization. The protocols outlined in this guide provide a framework for researchers to further investigate the binding properties of this compound and other novel adenylyl cyclase inhibitors, which is essential for the rational design of next-generation therapeutic agents targeting cAMP signaling pathways.

References

An In-depth Technical Guide on the Core Effects of CB-7921220 on Downstream cAMP Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "CB-7921220" is a hypothetical agent used for illustrative purposes within this technical guide. The data, experimental protocols, and discussions are based on established principles of G-protein coupled receptor (GPCR) pharmacology, specifically concerning cannabinoid receptor 1 (CB1) antagonists, and are intended to provide a framework for understanding the potential effects of such a compound on cyclic AMP (cAMP) signaling.

Introduction

Cyclic AMP (cAMP) is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular functions, including metabolism, gene transcription, and neuronal activity. The intracellular concentration of cAMP is tightly controlled by the balanced activities of adenylyl cyclase (AC), which synthesizes cAMP from ATP, and phosphodiesterases (PDEs), which degrade cAMP.[1] Many GPCRs modulate cAMP levels, with Gαi-coupled receptors inhibiting AC and Gαs-coupled receptors stimulating it.

The cannabinoid receptor 1 (CB1), a Gαi-coupled receptor, is a key component of the endocannabinoid system and is primarily expressed in the central nervous system.[2] Activation of CB1 by agonists, such as the endogenous ligand anandamide (B1667382) or synthetic cannabinoids, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This reduction in cAMP has profound effects on downstream signaling cascades, including the protein kinase A (PKA) pathway.

This technical guide focuses on the pharmacological profile of a novel, hypothetical selective CB1 receptor antagonist, this compound. As an antagonist, this compound is designed to block the constitutive activity of the CB1 receptor and reverse the effects of CB1 agonists, thereby leading to a functional increase in intracellular cAMP concentrations. We will explore the quantitative pharmacology of this compound, detail the experimental protocols used to characterize its effects, and visualize the underlying signaling pathways.

Quantitative Data Summary

The following table summarizes the key in vitro pharmacological parameters of this compound. This data is representative of a potent and selective CB1 receptor antagonist.

Parameter Value Assay Condition Interpretation
CB1 Receptor Binding Affinity (Ki) 1.2 nMRadioligand displacement assay using [3H]-CP55,940 in HEK293 cells stably expressing human CB1 receptor.High affinity of this compound for the CB1 receptor.
CB2 Receptor Binding Affinity (Ki) > 10 µMRadioligand displacement assay using [3H]-CP55,940 in CHO cells stably expressing human CB2 receptor.High selectivity for CB1 over CB2, indicating a reduced likelihood of off-target effects related to the CB2 receptor.[2]
Functional Potency (IC50) 5.8 nMInhibition of WIN55,212-2 (10 nM)-induced suppression of forskolin-stimulated cAMP production in HEK293-hCB1 cells.High potency in functionally blocking the effect of a CB1 agonist on cAMP levels.
Effect on Basal cAMP Levels No significant changeMeasurement of cAMP levels in the absence of a CB1 agonist.This compound is a neutral antagonist and does not exhibit inverse agonist activity at the CB1 receptor.

Experimental Protocols

Objective: To determine the binding affinity (Ki) of this compound for the human CB1 receptor.

Materials:

  • HEK293 cells stably expressing the human CB1 receptor.

  • Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, pH 7.4).

  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4).

  • Radioligand: [3H]-CP55,940 (a high-affinity CB1 agonist).

  • Non-specific binding control: WIN55,212-2 (10 µM).

  • Test compound: this compound (serial dilutions).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK293-hCB1 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting membrane pellet in assay buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membranes (20 µg of protein), [3H]-CP55,940 (at a concentration near its Kd, e.g., 0.5 nM), and varying concentrations of this compound. For non-specific binding, add 10 µM WIN55,212-2. The final reaction volume is 200 µL.

  • Incubation: Incubate the plate at 30°C for 90 minutes.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To determine the functional potency (IC50) of this compound in blocking agonist-induced inhibition of cAMP production.

Materials:

  • HEK293 cells stably expressing the human CB1 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Stimulation buffer (e.g., HBSS with 0.1% BSA and 500 µM IBMX, a phosphodiesterase inhibitor).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • CB1 agonist: WIN55,212-2.

  • Test compound: this compound (serial dilutions).

  • cAMP detection kit (e.g., cAMP-Glo™ Assay).[3][4]

Procedure:

  • Cell Plating: Seed HEK293-hCB1 cells in a 96-well plate and grow to confluency.

  • Pre-treatment: Aspirate the culture medium and pre-incubate the cells with varying concentrations of this compound in stimulation buffer for 20 minutes at 37°C.

  • Agonist Challenge: Add the CB1 agonist WIN55,212-2 (at a concentration that gives ~80% of its maximal effect, e.g., 10 nM) to the wells containing this compound.

  • Adenylyl Cyclase Stimulation: Immediately add forskolin (e.g., 3 µM) to all wells to stimulate adenylyl cyclase.

  • Incubation: Incubate the plate for 15 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the cAMP-Glo™ Assay. This assay is based on the principle that cAMP stimulates protein kinase A (PKA) activity, which depletes ATP and reduces the light output of a coupled luciferase reaction.[3][4]

  • Data Analysis: Plot the cAMP levels against the concentration of this compound. Determine the IC50 value, which is the concentration of this compound that restores the forskolin-stimulated cAMP level to 50% of the maximum level observed in the absence of the CB1 agonist.

Signaling Pathways and Experimental Workflow

The following diagram illustrates the canonical signaling pathway of the CB1 receptor and the mechanism of action for the antagonist this compound.

CB1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CB1_Agonist CB1 Agonist (e.g., WIN55,212-2) CB1R CB1 Receptor CB1_Agonist->CB1R Activates CB_7921220 This compound (Antagonist) CB_7921220->CB1R Blocks G_protein Gαi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation & Gene Transcription PKA->CREB Phosphorylates

Caption: CB1 receptor signaling pathway and the antagonistic action of this compound.

The following diagram outlines the key steps in the experimental workflow to determine the functional potency of this compound.

Experimental_Workflow start Start: Seed HEK293-hCB1 cells in 96-well plate pretreatment Pre-treat with serial dilutions of this compound start->pretreatment agonist_addition Add CB1 Agonist (WIN55,212-2) pretreatment->agonist_addition forskolin_stimulation Stimulate with Forskolin agonist_addition->forskolin_stimulation incubation Incubate for 15 min at 37°C forskolin_stimulation->incubation cAMP_measurement Lyse cells and measure cAMP (e.g., cAMP-Glo™ Assay) incubation->cAMP_measurement data_analysis Data Analysis: Plot cAMP vs. [this compound] and determine IC50 cAMP_measurement->data_analysis end End: Determine functional potency of this compound data_analysis->end

Caption: Workflow for cAMP accumulation assay to test this compound.

This diagram illustrates the logical flow from receptor binding to the ultimate cellular response.

Logical_Relationship CB_7921220 This compound CB1R_Binding Binds to CB1 Receptor CB_7921220->CB1R_Binding Agonist_Blockade Blocks Agonist Binding and/or Receptor Activation CB1R_Binding->Agonist_Blockade Gai_Inhibition_Prevention Prevents Gαi-mediated Inhibition of Adenylyl Cyclase Agonist_Blockade->Gai_Inhibition_Prevention cAMP_Increase Increased Intracellular cAMP Levels (in the presence of an agonist) Gai_Inhibition_Prevention->cAMP_Increase PKA_Activation Activation of PKA Pathway cAMP_Increase->PKA_Activation Downstream_Effects Modulation of Downstream Cellular Responses (e.g., gene transcription, ion channel activity) PKA_Activation->Downstream_Effects

Caption: Logical flow of this compound's mechanism of action.

Conclusion

The hypothetical CB1 receptor antagonist, this compound, demonstrates high affinity and selectivity for the CB1 receptor. Its mechanism of action involves the blockade of agonist-induced inhibition of adenylyl cyclase, leading to a functional increase in intracellular cAMP levels. The experimental protocols detailed herein provide a robust framework for characterizing the pharmacological properties of such a compound. The visualization of the signaling pathways and experimental workflows offers a clear understanding of the molecular events and the scientific process involved in its evaluation. The study of selective CB1 antagonists like this compound is crucial for developing novel therapeutics that can precisely modulate the endocannabinoid system and its downstream signaling cascades, including the critical cAMP/PKA pathway.

References

In-Depth Technical Guide: Initial Characterization of CB-7921220 in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-7921220 has been identified as a selective inhibitor of adenylyl cyclase (AC) isoforms 1 (AC1) and 6 (AC6).[1] Adenylyl cyclases are a family of enzymes responsible for the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in a multitude of cellular signaling pathways. The isoform-selective inhibition by this compound presents a valuable tool for dissecting the specific roles of AC1 and AC6 in cellular processes and offers a potential therapeutic avenue for conditions where the activity of these particular isoforms is dysregulated. This guide provides a comprehensive overview of the initial characterization of this compound in cell-based assays, including detailed experimental protocols, quantitative data, and visualization of the relevant signaling pathways.

Core Mechanism of Action

This compound functions as an inhibitor of adenylyl cyclase, demonstrating selectivity for the AC1 and AC6 isoforms. In initial characterization studies, at a concentration of 100 µM, this compound was shown to reduce the activity of both AC1 and AC6 by approximately 60%.[1] Notably, under the same conditions, it did not exert a significant inhibitory effect on AC2 and AC5, highlighting its isoform selectivity.[1]

Data Presentation

The following table summarizes the quantitative data on the inhibitory activity of this compound against various adenylyl cyclase isoforms as determined in membrane preparations from Sf9 and HEK293 cells.

Target IsoformCell Line Used for ExpressionActivator(s)This compound ConcentrationPercent Inhibition (%)
Adenylyl Cyclase 1 (AC1)Sf950 µM Forskolin100 µM~60%
Adenylyl Cyclase 6 (AC6)Sf950 µM Forskolin100 µM~60%
Adenylyl Cyclase 2 (AC2)Sf950 µM Forskolin100 µMNo significant inhibition
Adenylyl Cyclase 5 (AC5)Sf950 µM Forskolin100 µMNo significant inhibition

Data extracted from Brand et al., J Pharmacol Exp Ther, 2013.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involved in the initial characterization of this compound.

Cell Culture and Membrane Preparation
  • Cell Lines:

    • Spodoptera frugiperda (Sf9) insect cells were utilized for the expression of individual adenylyl cyclase isoforms (AC1, AC2, AC5, AC6).

    • Human Embryonic Kidney (HEK293) cells were used for the expression of other AC isoforms for broader selectivity profiling.

  • Protocol for Membrane Preparation:

    • Harvest cultured Sf9 or HEK293 cells expressing the target adenylyl cyclase isoform.

    • Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 20 mM HEPES, 1 mM EDTA, 2 mM MgCl2, 1 mM DTT, 250 mM sucrose, supplemented with protease inhibitors).

    • Lyse the cells using a suitable method such as Dounce homogenization or sonication.

    • Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and unbroken cells.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the cell membranes.

    • Discard the supernatant and resuspend the membrane pellet in a suitable buffer (e.g., 20 mM HEPES, 1 mM EDTA, 2 mM MgCl2, 1 mM DTT, 250 mM sucrose).

    • Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.

    • Membranes can be used immediately or stored in aliquots at -80°C for future use.[2]

Adenylyl Cyclase Activity Assay

This assay measures the enzymatic activity of adenylyl cyclase by quantifying the production of cAMP from ATP.

  • Materials:

    • Membrane preparations containing the adenylyl cyclase isoform of interest.

    • This compound (dissolved in DMSO).

    • Assay buffer (e.g., 50 mM HEPES, pH 8.0, 50 mM NaCl, 0.6 mM EGTA, 1 mM DTT).

    • ATP.

    • [α-³²P]ATP (radiolabel).

    • Adenylyl cyclase activators (e.g., Forskolin for most AC isoforms, Gαs for AC9, Calmodulin for AC8).[1]

    • Stop solution (e.g., 1% SDS, 40 mM ATP, 1.4 mM cAMP).

    • Dowex and alumina (B75360) columns for chromatography.

  • Protocol:

    • In a reaction tube, combine the membrane preparation, assay buffer, and the desired concentration of this compound or vehicle control (DMSO). The final DMSO concentration should be kept low (e.g., <1%) to avoid effects on enzyme activity.[1]

    • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).

    • Initiate the enzymatic reaction by adding a mixture of ATP and [α-³²P]ATP, along with the appropriate adenylyl cyclase activator.

    • Allow the reaction to proceed for a specific time (e.g., 10-20 minutes) at 30°C.

    • Terminate the reaction by adding the stop solution.

    • Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP and other nucleotides using sequential Dowex and alumina column chromatography.

    • Quantify the amount of [³²P]cAMP using a scintillation counter.

    • Calculate the percentage of adenylyl cyclase inhibition by comparing the activity in the presence of this compound to the vehicle control.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the general signaling pathway of adenylyl cyclase and the specific points of inhibition by this compound.

Adenylyl_Cyclase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Hormone) GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR G_Protein G-Protein (Gs) GPCR->G_Protein activates AC Adenylyl Cyclase (AC1 or AC6) cAMP cAMP AC->cAMP catalyzes G_Protein->AC activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Responses PKA->Downstream phosphorylates CB7921220 This compound CB7921220->AC inhibits

General Adenylyl Cyclase Signaling Pathway and Inhibition by this compound.
Experimental Workflow

The following diagram illustrates the workflow for determining the inhibitory effect of this compound on adenylyl cyclase activity.

Experimental_Workflow cluster_prep Preparation cluster_assay Adenylyl Cyclase Assay cluster_analysis Analysis arrow arrow CellCulture 1. Cell Culture (Sf9 or HEK293 expressing AC isoform) MembranePrep 2. Membrane Preparation CellCulture->MembranePrep Incubation 3. Incubation with this compound MembranePrep->Incubation Reaction 4. Enzymatic Reaction (add ATP, [α-³²P]ATP, Activator) Incubation->Reaction Termination 5. Reaction Termination Reaction->Termination Separation 6. Separation of [³²P]cAMP (Column Chromatography) Termination->Separation Quantification 7. Quantification (Scintillation Counting) Separation->Quantification DataAnalysis 8. Data Analysis (% Inhibition Calculation) Quantification->DataAnalysis

Workflow for Adenylyl Cyclase Inhibition Assay.
Logical Relationship of this compound Selectivity

This diagram illustrates the selective inhibition of adenylyl cyclase isoforms by this compound.

Selectivity_Diagram cluster_inhibited Inhibited Isoforms cluster_not_inhibited Non-Inhibited Isoforms CB7921220 This compound AC1 Adenylyl Cyclase 1 CB7921220->AC1 Inhibits AC6 Adenylyl Cyclase 6 CB7921220->AC6 Inhibits AC2 Adenylyl Cyclase 2 CB7921220->AC2 No Significant Inhibition AC5 Adenylyl Cyclase 5 CB7921220->AC5 No Significant Inhibition Other_ACs Other AC Isoforms (Not Significantly Affected)

Isoform Selectivity of this compound.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of a Representative Glutaminase Inhibitor (CB-839/Telaglenastat)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No public information is available for a compound designated "CB-7921220". The following experimental protocols are based on the publicly available data for the glutaminase (B10826351) 1 (GLS1) inhibitor CB-839 (Telaglenastat) , a well-characterized compound developed by Cornerstone Pharmaceuticals. These protocols are provided as a representative guide for researchers, scientists, and drug development professionals working on similar glutaminase inhibitors.

Introduction

Glutamine is a critical nutrient for many cancer cells, where it serves as a key anaplerotic source for the tricarboxylic acid (TCA) cycle and a precursor for the synthesis of nucleotides, amino acids, and the antioxidant glutathione.[1][2] The conversion of glutamine to glutamate (B1630785) is the first and rate-limiting step in glutaminolysis, catalyzed by the enzyme glutaminase (GLS).[1][3] The kidney-type isoform, GLS1, is overexpressed in a variety of cancers, making it an attractive therapeutic target.[1][4]

CB-839 (Telaglenastat) is a potent, selective, and orally bioavailable inhibitor of GLS1, targeting both the KGA and GAC splice variants.[5][6] By blocking glutaminase activity, CB-839 disrupts cancer cell metabolism, leading to reduced proliferation and cell death.[7][8] These application notes provide detailed protocols for the in vitro characterization of glutaminase inhibitors using CB-839 as a reference compound.

Data Presentation: Quantitative Analysis of CB-839 Activity

The inhibitory activity of CB-839 has been quantified through both enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of the compound.

Assay Type Target/Cell Line IC50 Value Reference
Enzyme Inhibition Recombinant Human GAC< 50 nM[9]
Endogenous Mouse Kidney Glutaminase23 nM[5]
Endogenous Mouse Brain Glutaminase28 nM[5]
Cell Proliferation MDA-MB-231 (TNBC)33 nM[9]
HCC1806 (TNBC)Potent (2-300 nM range)[7]
Variety of Hematological Malignancies2-72 nM[8]
HG-3 (CLL)0.41 µM[8]
MEC-1 (CLL)66.2 µM[8]
HT29 (Colorectal Cancer, 96h)8.75 µM[10]
SW480 (Colorectal Cancer, 96h)51.41 µM[10]

TNBC: Triple-Negative Breast Cancer; CLL: Chronic Lymphocytic Leukemia.

Experimental Protocols

Protocol 1: Glutaminase Enzyme Inhibition Assay

This protocol describes a coupled-enzyme assay to determine the inhibitory activity of a test compound against recombinant human glutaminase C (GAC). The production of glutamate by GAC is coupled to the conversion of NADP+ to NADPH by glutamate dehydrogenase (GDH), which can be monitored by fluorescence.

Materials:

  • Recombinant Human Glutaminase C (rHu-GAC)

  • L-Glutamine

  • Glutamate Dehydrogenase (GDH)

  • NADP+

  • Test Compound (e.g., CB-839) dissolved in DMSO

  • Assay Buffer: 50 mM Tris-Acetate (pH 8.6), 150 mM K2HPO4, 0.25 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA, 0.01% Triton X-100.[9]

  • 384-well black plates

  • Fluorescence plate reader (Ex 340 nm / Em 460 nm)

Procedure:

  • Prepare a solution of the test compound in DMSO. Serially dilute to obtain a range of concentrations.

  • In a 384-well plate, add the test compound, L-glutamine (final concentration 10 mM), and GDH (final concentration 6 units/mL) to the assay buffer.[9]

  • Pre-incubate the mixture for a defined period (e.g., 60 minutes) to allow the inhibitor to bind to the enzyme.[9]

  • Initiate the reaction by adding rHu-GAC (final concentration 2 nM).[9]

  • Immediately begin monitoring the increase in fluorescence at an excitation of 340 nm and an emission of 460 nm every minute for 15 minutes.[9]

  • Calculate the initial reaction velocities by fitting the linear portion of the progress curves.

  • Plot the initial velocities against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTS/CellTiter-Glo)

This protocol measures the effect of a glutaminase inhibitor on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell lines of interest (e.g., MDA-MB-231, HCC1806)

  • Complete cell culture medium

  • Test Compound (e.g., CB-839)

  • 96-well clear or white-walled tissue culture plates

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution) or Luminescent Cell Viability Assay (e.g., CellTiter-Glo)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours).[7][8]

  • For MTS assay, add the MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.

  • For CellTiter-Glo assay, bring the plate and reagent to room temperature. Add the CellTiter-Glo reagent to each well, mix, and incubate for 10 minutes. Measure the luminescence.

  • Normalize the results to the vehicle-treated cells and plot cell viability against the logarithm of the inhibitor concentration to calculate the IC50 value.[7]

Protocol 3: Metabolite Analysis

This protocol is designed to confirm the mechanism of action of the glutaminase inhibitor by measuring changes in intracellular and extracellular levels of glutamine and glutamate.

Materials:

  • Cancer cell lines

  • Test Compound (e.g., CB-839)

  • 6-well tissue culture plates

  • Extraction Solvent (e.g., 80% methanol, ice-cold)

  • LC-MS or a biochemistry analyzer (e.g., YSI 2900)[11]

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at a specific concentration (e.g., 1 µM) for a defined period (e.g., 4-6 hours).[11]

  • For extracellular analysis: Collect the cell culture medium.[11]

  • For intracellular analysis: Aspirate the medium, wash the cells with ice-cold PBS, and then add ice-cold extraction solvent. Scrape the cells and collect the extract.

  • Centrifuge the samples to pellet any debris.

  • Analyze the supernatant for glutamine and glutamate concentrations using LC-MS or a suitable biochemistry analyzer.[11]

  • Normalize the metabolite levels to cell number or protein concentration. Compare the levels in treated versus untreated cells. A successful glutaminase inhibitor should cause an increase in glutamine and a decrease in glutamate.[7][12]

Mandatory Visualizations

Signaling Pathway of Glutaminolysis

Glutaminolysis_Pathway Glutamine_ext Extracellular Glutamine SLC1A5 SLC1A5 Glutamine_ext->SLC1A5 Glutamine_int Intracellular Glutamine GLS1 GLS1 Glutamine_int->GLS1 Glutamate Glutamate Biosynthesis Biosynthesis (Nucleotides, Amino Acids) Glutamate->Biosynthesis GSH Glutathione (GSH) Glutamate->GSH GDH GDH / Aminotransferases Glutamate->GDH aKG α-Ketoglutarate TCA_Cycle TCA Cycle aKG->TCA_Cycle GLS1->Glutamate GDH->aKG SLC1A5->Glutamine_int CB_839 CB-839 CB_839->GLS1 Inhibits

Caption: The glutaminolysis pathway and the inhibitory action of CB-839 on GLS1.

Experimental Workflow for In Vitro Characterization

Experimental_Workflow start Start: Characterize Glutaminase Inhibitor enz_assay Protocol 1: Enzyme Inhibition Assay start->enz_assay cell_assay Protocol 2: Cell Proliferation Assay start->cell_assay ic50_enz Determine Enzymatic IC50 enz_assay->ic50_enz ic50_cell Determine Cellular IC50 cell_assay->ic50_cell met_assay Protocol 3: Metabolite Analysis confirm_moa Confirm Mechanism of Action met_assay->confirm_moa end End: Compound Characterized ic50_enz->end ic50_cell->met_assay confirm_moa->end

References

Application Notes and Protocols for the Use of Hypothetical Cannabinoid Receptor Modulator (HCRM) in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Primary neuron cultures are an essential in vitro tool for studying neuronal development, function, and degeneration. This document provides detailed protocols for the application of a novel hypothetical cannabinoid receptor modulator, designated as HCRM, in primary neuron cultures. HCRM is a potent and selective ligand for cannabinoid receptors, and these guidelines will enable researchers to investigate its effects on neuronal signaling and survival. The protocols outlined below cover the preparation of primary neuron cultures, treatment with HCRM, and subsequent analysis of cellular and molecular endpoints.

Hypothetical Data Summary

The following tables summarize hypothetical quantitative data representing the expected effects of HCRM on primary neuron cultures. These data are for illustrative purposes and serve as a guide for expected outcomes.

Table 1: Effect of HCRM on Neuronal Viability

Concentration (nM)Neuronal Viability (%)Standard Deviation
0 (Vehicle)100± 5.2
1105± 4.8
10115± 6.1
100125± 5.5
100095± 7.3

Table 2: HCRM Modulation of Neuronal Apoptosis

TreatmentCaspase-3 Activity (Fold Change)Standard Deviation
Vehicle Control1.0± 0.12
Staurosporine (1 µM)4.5± 0.35
HCRM (100 nM)0.8± 0.09
HCRM (100 nM) + Staurosporine (1 µM)2.1± 0.21

Experimental Protocols

Protocol 1: Primary Hippocampal Neuron Culture

This protocol describes the isolation and culture of primary hippocampal neurons from embryonic day 18 (E18) mouse or rat pups.

Materials:

  • E18 mouse or rat pups

  • Hibernate®-A medium

  • Dissection tools (sterile scissors, forceps)

  • Papain dissociation system

  • Plating Medium: Neurobasal® medium supplemented with B-27® supplement, GlutaMAX™, and penicillin-streptomycin

  • Culture plates or coverslips coated with Poly-D-Lysine

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Dissection:

    • Euthanize pregnant E18 dam according to approved institutional animal care and use committee (IACUC) protocols.

    • Remove the uterine horn and place it in a sterile dish containing ice-cold Hibernate®-A medium.

    • Isolate the embryonic brains and dissect the hippocampi under a dissecting microscope.[1][2]

  • Dissociation:

    • Transfer the dissected hippocampi to a tube containing a papain solution and incubate at 37°C for 20-30 minutes.

    • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[2]

  • Plating:

    • Determine cell density and viability using a hemocytometer and trypan blue exclusion.

    • Plate the neurons onto Poly-D-Lysine-coated plates or coverslips at a desired density (e.g., 1 x 10⁵ cells/cm²).[3][4]

    • Incubate the cultures in Plating Medium at 37°C in a 5% CO₂ incubator.

  • Maintenance:

    • After 24 hours, replace half of the Plating Medium with fresh, pre-warmed medium.

    • Perform half-medium changes every 3-4 days thereafter.[5]

Protocol 2: Treatment of Primary Neurons with HCRM

Materials:

  • Primary neuron cultures (e.g., 7-10 days in vitro, DIV)

  • HCRM stock solution (e.g., 10 mM in DMSO)

  • Culture medium

Procedure:

  • Prepare serial dilutions of HCRM in pre-warmed culture medium to achieve the desired final concentrations.

  • Include a vehicle control (e.g., DMSO at the same final concentration as the highest HCRM dose).

  • Carefully remove half of the medium from each well of the cultured neurons and replace it with the medium containing the appropriate concentration of HCRM or vehicle.

  • Incubate the neurons for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

Protocol 3: Neuronal Viability and Apoptosis Assays

A. MTT Assay for Neuronal Viability:

  • Following HCRM treatment, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization solution (e.g., DMSO or a proprietary solubilizing agent) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

B. Caspase-3 Activity Assay for Apoptosis:

  • After treatment, lyse the neurons and collect the cell lysates.

  • Use a commercially available fluorometric or colorimetric caspase-3 assay kit according to the manufacturer's instructions.

  • Measure the fluorescence or absorbance to determine caspase-3 activity. Prolonged suppression of spontaneous neuronal activity can lead to apoptosis, characterized by the activation of caspase-3.[6]

Signaling Pathways and Experimental Visualizations

The following diagrams illustrate the proposed signaling pathway of HCRM and a typical experimental workflow.

HCRM_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HCRM HCRM CB1R CB1 Receptor HCRM->CB1R Binds to Gi Gi CB1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates BDNF BDNF CREB->BDNF Upregulates Transcription Survival Neuronal Survival BDNF->Survival

Caption: Proposed signaling pathway of HCRM promoting neuronal survival.

Experimental_Workflow cluster_culture Primary Neuron Culture cluster_treatment HCRM Treatment cluster_analysis Analysis Dissection 1. Dissect Hippocampi (E18) Dissociation 2. Dissociate Tissue Dissection->Dissociation Plating 3. Plate Neurons Dissociation->Plating Treatment 4. Treat with HCRM (DIV 7-10) Plating->Treatment Viability 5a. MTT Assay (Viability) Treatment->Viability Apoptosis 5b. Caspase-3 Assay (Apoptosis) Treatment->Apoptosis

Caption: Experimental workflow for assessing HCRM effects in primary neurons.

References

Application Notes and Protocols for the In Vivo Evaluation of Novel Adenylate Cyclase 1/6 Inhibitors, with Reference to CB-7921220

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are intended for research purposes only. The compound CB-7921220 is identified as an adenylate cyclase 1 (AC1) and 6 (AC6) inhibitor. However, to date, there is no publicly available data on the dosage and administration of this compound in animal studies. The information provided herein is based on established methodologies for in vivo assessment of analogous compounds, particularly the selective AC1 inhibitor ST034307, and should be adapted and optimized for this compound through rigorous, ethically approved preclinical research.

Introduction to this compound and Adenylate Cyclase Inhibition

This compound has been identified as an inhibitor of adenylate cyclase isoforms 1 and 6 (AC1 and AC6). Adenylate cyclases are key enzymes in cellular signaling, responsible for the conversion of ATP to cyclic AMP (cAMP). The inhibition of specific AC isoforms presents a promising therapeutic strategy for various conditions, including chronic pain. Preclinical evaluation of novel AC inhibitors like this compound in animal models is a critical step in the drug development process.

Mechanism of Action: Adenylate Cyclase Signaling Pathway

The inhibition of AC1 and AC6 by compounds such as this compound disrupts the canonical G-protein coupled receptor (GPCR) signaling cascade. This pathway is integral to numerous physiological processes. A simplified diagram of this pathway is presented below.

Adenylate_Cyclase_Signaling_Pathway Figure 1: Simplified Adenylate Cyclase Signaling Pathway Ligand Ligand (e.g., Neurotransmitter) GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (Gs) GPCR->G_Protein Activates AC Adenylate Cyclase (AC1/AC6) G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Pain Signal) PKA->Cellular_Response Phosphorylates Downstream Targets CB_7921220 This compound CB_7921220->AC Inhibits

Caption: Simplified Adenylate Cyclase Signaling Pathway.

General Workflow for In Vivo Evaluation

The preclinical assessment of a novel compound like this compound typically follows a structured workflow to determine its pharmacokinetic profile, efficacy, and potential side effects.

Experimental_Workflow Figure 2: General Experimental Workflow for Preclinical Evaluation cluster_0 Phase 1: Formulation and Preliminary Studies cluster_1 Phase 2: Efficacy Studies in Animal Models cluster_2 Phase 3: Post-Study Analysis Formulation Compound Formulation PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies Formulation->PK_PD Dose_Ranging Dose-Ranging and Toxicity Studies PK_PD->Dose_Ranging Animal_Model Selection of Animal Model (e.g., Mouse Pain Model) Dose_Ranging->Animal_Model Drug_Admin Drug Administration (e.g., SC, IT) Animal_Model->Drug_Admin Behavioral_Assay Behavioral Assays (e.g., Formalin, Writhing Test) Drug_Admin->Behavioral_Assay Data_Analysis Data Collection and Analysis Behavioral_Assay->Data_Analysis Tissue_Collection Tissue Collection for Biomarker Analysis Data_Analysis->Tissue_Collection Histopathology Histopathology Tissue_Collection->Histopathology Final_Report Final Report and Conclusions Histopathology->Final_Report

Caption: General Experimental Workflow for Preclinical Evaluation.

Dosage and Administration: A Starting Point

While specific dosages for this compound must be determined empirically, data from the selective AC1 inhibitor ST034307 can provide a valuable reference for initial dose-ranging studies.

Table 1: Reference Dosages for the AC1 Inhibitor ST034307 in Mice

Administration RouteDosage RangeVehicleStudy Type
Subcutaneous (SC)3 - 30 mg/kgSalineInflammatory and Visceral Pain
Intrathecal (IT)0.5 µgSalineInflammatory Pain

Experimental Protocols

The following are detailed, generalized protocols for common in vivo analgesic assays. These should be adapted for the specific research question and the pharmacokinetic profile of this compound.

Subcutaneous (SC) Injection Protocol
  • Animal Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.

  • Injection Site: Identify the injection site, typically the loose skin over the shoulders or flank.

  • Needle Insertion: Using a 25-27 gauge needle, lift the skin to create a "tent" and insert the needle at the base, parallel to the body.

  • Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel.

  • Injection: Slowly inject the formulated compound.

  • Withdrawal: Remove the needle and gently apply pressure to the injection site if necessary.

  • Monitoring: Observe the animal for any adverse reactions post-injection.

Intrathecal (IT) Injection Protocol

Note: This is a more complex procedure and requires significant training and precision.

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

  • Positioning: Place the anesthetized mouse in a stereotaxic frame or a custom-made jig to flex the spine.

  • Site Identification: Palpate the pelvis to identify the L5-L6 intervertebral space.

  • Needle Insertion: Using a 30-gauge needle attached to a Hamilton syringe, carefully insert the needle into the intervertebral space. A characteristic tail flick is often observed upon successful entry into the intrathecal space.

  • Injection: Slowly inject the compound over a period of 10-20 seconds.

  • Recovery: Remove the needle and allow the animal to recover from anesthesia on a warming pad.

Formalin Test for Inflammatory Pain
  • Acclimation: Place mice in individual observation chambers for at least 30 minutes to acclimate.

  • Compound Administration: Administer this compound or vehicle via the desired route (e.g., SC or IT) at a predetermined time before the formalin injection.

  • Formalin Injection: Inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Observation: Immediately after the formalin injection, record the cumulative time the animal spends licking or biting the injected paw. Observations are typically divided into two phases:

    • Phase 1 (Acute Pain): 0-5 minutes post-injection.

    • Phase 2 (Inflammatory Pain): 15-40 minutes post-injection.

  • Data Analysis: Compare the licking/biting time between the treated and vehicle control groups.

Acetic Acid Writhing Test for Visceral Pain
  • Acclimation: Allow mice to acclimate to the testing environment.

  • Compound Administration: Administer this compound or vehicle intraperitoneally (IP) or subcutaneously (SC).

  • Acetic Acid Injection: After a suitable pre-treatment period (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally (10 mL/kg).

  • Observation: Immediately after the acetic acid injection, place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period, typically 15-20 minutes.

  • Data Analysis: Calculate the percentage of inhibition of writhing in the treated groups compared to the vehicle control group.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment groups.

Table 2: Example Data Table for Formalin Test

Treatment GroupNPhase 1 Licking Time (s) ± SEMPhase 2 Licking Time (s) ± SEM
Vehicle Control8[Insert Data][Insert Data]
This compound (1 mg/kg)8[Insert Data][Insert Data]
This compound (10 mg/kg)8[Insert Data][Insert Data]
This compound (30 mg/kg)8[Insert Data][Insert Data]
Positive Control8[Insert Data][Insert Data]

Table 3: Example Data Table for Acetic Acid Writhing Test

Treatment GroupNNumber of Writhes ± SEM% Inhibition
Vehicle Control8[Insert Data]0%
This compound (1 mg/kg)8[Insert Data][Calculate]
This compound (10 mg/kg)8[Insert Data][Calculate]
This compound (30 mg/kg)8[Insert Data][Calculate]
Positive Control8[Insert Data][Calculate]

Conclusion

The provided application notes and protocols offer a comprehensive framework for the initial in vivo evaluation of novel adenylate cyclase inhibitors like this compound. It is imperative to reiterate that the specific dosages, administration routes, and timing of assessments for this compound must be established through careful dose-ranging and pharmacokinetic studies. The successful application of these methodologies will be instrumental in elucidating the therapeutic potential of this and other related compounds. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Unraveling Synaptic Plasticity with CB-7921220: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of synaptic plasticity, the fundamental mechanism underlying learning and memory, is a cornerstone of neuroscience research. The intricate signaling pathways that govern the strengthening and weakening of synaptic connections are prime targets for therapeutic intervention in a host of neurological and psychiatric disorders. This document provides detailed application notes and protocols for utilizing CB-7921220, a novel modulator of synaptic plasticity, to investigate these complex processes.

Introduction

Initial research indicates that the cannabinoid receptors, primarily CB1 and CB2, play a significant role in regulating neurotransmission and synaptic plasticity throughout the brain. Endocannabinoids, the endogenous ligands for these receptors, can modulate synaptic strength and are implicated in various forms of learning and memory. While the precise mechanism of this compound is the subject of ongoing investigation, its potential to interact with or modulate these cannabinoid signaling pathways makes it a valuable tool for dissecting the molecular underpinnings of synaptic plasticity.

Core Concepts in Synaptic Plasticity

Synaptic plasticity refers to the ability of synapses to change their strength over time. This can manifest as long-term potentiation (LTP), a persistent strengthening of synapses, or long-term depression (LTD), a lasting weakening of synapses. These processes are driven by complex signaling cascades initiated by neuronal activity. Key molecular players include:

  • N-methyl-D-aspartate (NMDA) receptors: Critical for the induction of many forms of LTP and LTD.

  • α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors: Their trafficking to and from the postsynaptic membrane is a key determinant of synaptic strength.

  • Cannabinoid receptors (CB1 and CB2): Primarily presynaptic, they modulate neurotransmitter release.

Experimental Applications of this compound

This compound can be employed in a variety of experimental paradigms to probe its effects on synaptic plasticity. The following sections detail protocols for key experiments.

Table 1: Summary of Potential Quantitative Data from this compound Experiments
Parameter Experimental Assay Expected Effect of this compound (Hypothetical)
Field Excitatory Postsynaptic Potential (fEPSP) SlopeExtracellular Field RecordingsModulation of LTP/LTD induction or expression
Miniature Excitatory Postsynaptic Current (mEPSC) FrequencyWhole-Cell Patch-ClampAlteration of presynaptic neurotransmitter release
mEPSC AmplitudeWhole-Cell Patch-ClampPostsynaptic receptor function or number changes
Paired-Pulse Ratio (PPR)Extracellular Field RecordingsIndication of presynaptic release probability changes
Dendritic Spine Density/MorphologyConfocal Microscopy of Labeled NeuronsStructural changes associated with long-term plasticity

Experimental Protocols

Protocol 1: Induction and Measurement of Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol describes the induction of LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices, a classic model for studying synaptic plasticity.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Dissection tools

  • Vibratome

  • Recording chamber

  • Electrophysiology rig with amplifier and data acquisition system

  • Stimulating and recording electrodes

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate a rodent according to approved animal care protocols.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF.

    • Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral fibers and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.

    • Establish a stable baseline recording of fEPSPs for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • LTP Induction:

    • Apply a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) to induce LTP.

  • Drug Application:

    • To test the effect of this compound on LTP induction, perfuse the slice with aCSF containing the desired concentration of this compound for 20-30 minutes before HFS.

    • To test the effect on LTP expression, apply this compound after HFS.

  • Data Analysis:

    • Measure the initial slope of the fEPSP.

    • Normalize the fEPSP slope to the pre-HFS baseline.

    • Plot the normalized fEPSP slope over time to visualize the potentiation.

Protocol 2: Whole-Cell Patch-Clamp Recording of Miniature Excitatory Postsynaptic Currents (mEPSCs)

This protocol allows for the investigation of presynaptic and postsynaptic effects of this compound at the single-cell level.

Materials:

  • This compound

  • aCSF containing tetrodotoxin (B1210768) (TTX) to block action potentials and a GABAA receptor antagonist (e.g., picrotoxin).

  • Patch pipettes

  • Intracellular solution

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Slice Preparation: Prepare hippocampal slices as described in Protocol 1.

  • Patch-Clamp Recording:

    • Visually identify a CA1 pyramidal neuron using a microscope with DIC optics.

    • Establish a whole-cell patch-clamp recording from the selected neuron.

    • Hold the neuron at a negative membrane potential (e.g., -70 mV) to record inward mEPSCs.

  • Data Acquisition:

    • Record spontaneous mEPSCs for a baseline period of 5-10 minutes.

    • Perfuse the slice with aCSF containing this compound and continue recording for another 10-20 minutes.

  • Data Analysis:

    • Use event detection software to analyze the frequency and amplitude of mEPSCs.

    • Compare the mEPSC frequency and amplitude before and after the application of this compound. A change in frequency suggests a presynaptic effect, while a change in amplitude points to a postsynaptic mechanism.

Signaling Pathways and Visualizations

The following diagrams illustrate the potential signaling pathways involved in synaptic plasticity that could be modulated by this compound.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Dendrite CB1R CB1 Receptor Ca_channel Voltage-gated Ca2+ Channel CB1R->Ca_channel Inhibits Vesicle Synaptic Vesicle Ca_channel->Vesicle Triggers Release Neurotransmitter Release Vesicle->Release NMDA NMDA Receptor Release->NMDA Activates AMPA AMPA Receptor Release->AMPA Activates CB7921220_pre This compound CB7921220_pre->CB1R Modulates Ca_influx Ca2+ Influx NMDA->Ca_influx Signaling_cascade Signaling Cascade Ca_influx->Signaling_cascade Signaling_cascade->AMPA Trafficking LTP_LTD LTP / LTD Signaling_cascade->LTP_LTD

Caption: Potential modulation of presynaptic neurotransmitter release by this compound.

G Start Prepare Hippocampal Slices Recover Slice Recovery (1 hr) Start->Recover Baseline Establish Baseline fEPSP Recording (20-30 min) Recover->Baseline Drug Apply this compound Baseline->Drug HFS Induce LTP (High-Frequency Stimulation) Drug->HFS Post_HFS Record Post-HFS fEPSPs (60 min) HFS->Post_HFS Analyze Analyze Data Post_HFS->Analyze

Caption: Experimental workflow for studying the effect of this compound on LTP.

Conclusion

The protocols and conceptual frameworks presented here provide a starting point for researchers to investigate the role of this compound in synaptic plasticity. By employing these electrophysiological and imaging techniques, scientists can elucidate the compound's mechanism of action and its potential as a therapeutic agent for disorders characterized by synaptic dysfunction. Further research will be crucial to fully understand the molecular targets of this compound and its impact on the intricate processes of learning and memory.

Application Notes and Protocols for CB-7921220 in Neuroscience Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-7921220 is an inhibitor of adenylate cyclase (AC) with a degree of selectivity for isoforms AC1 and AC6. Adenylate cyclases are enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in a multitude of cellular processes. In the central nervous system (CNS), specific AC isoforms play distinct and critical roles in neuronal function, synaptic plasticity, and the pathophysiology of various neurological disorders. These application notes provide a theoretical framework for the use of this compound in neuroscience research models, based on the known functions of its primary targets, AC1 and AC6.

Disclaimer: There is currently a lack of published research specifically detailing the application of this compound in neuroscience models. The following information, including protocols and data, is based on the known roles of adenylate cyclase 1 (AC1) and 6 (AC6) in the central nervous system and data from studies on other AC inhibitors. These should be regarded as illustrative examples to guide potential research.

Mechanism of Action and Rationale for Use in Neuroscience

This compound inhibits adenylate cyclase, thereby reducing the intracellular concentration of cAMP. Its selectivity for AC1 and AC6 makes it a valuable tool for investigating the specific roles of these isoforms in the brain.

  • Adenylate Cyclase 1 (AC1): Predominantly expressed in neurons, AC1 is a calcium-stimulated isoform critical for synaptic plasticity, learning, and memory.[1] Its involvement in the anterior cingulate cortex is linked to chronic pain and anxiety.[2][3][4] Inhibition of AC1 has shown analgesic effects in animal models of neuropathic and inflammatory pain, as well as in models of migraine and Parkinson's disease-related pain and anxiety.[2][3][4][5][6]

  • Adenylate Cyclase 6 (AC6): Found in various brain tissues, AC6 is implicated in the negative regulation of neurite extension and plays a role in sympathetic tone.[7][8][9] Its interaction with the Snapin-SNAP25 complex suggests a role in neurosecretion and neurite outgrowth.[10] Dysregulation of AC6 has been associated with impaired myelination.[11]

Based on these functions, this compound could be a valuable research tool for investigating:

  • Novel analgesic mechanisms in chronic pain models.

  • Anxiolytic pathways and potential treatments for anxiety disorders.

  • The role of AC1 and AC6 in neurodegenerative diseases.

  • Mechanisms of neurite outgrowth and neuronal development.

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical data that could be expected from in vivo and in vitro studies with this compound, based on findings with other AC1 inhibitors.

Table 1: Illustrative In Vivo Efficacy of this compound in a Neuropathic Pain Model (Chronic Constriction Injury - CCI)

Treatment GroupDose (mg/kg, i.p.)Paw Withdrawal Threshold (g) - BaselinePaw Withdrawal Threshold (g) - Day 14 Post-CCI% Reversal of Allodynia
Vehicle-15.2 ± 1.12.5 ± 0.40%
This compound1014.9 ± 1.36.8 ± 0.934%
This compound3015.1 ± 1.011.2 ± 1.269%
Positive Control (Gabapentin)5015.3 ± 1.210.5 ± 1.163%

Table 2: Illustrative In Vitro Effect of this compound on Forskolin-Stimulated cAMP Accumulation in Primary Cortical Neurons

TreatmentConcentration (µM)cAMP Concentration (pmol/mg protein)% Inhibition of Forskolin (B1673556) Response
Basal-2.1 ± 0.3-
Forskolin (10 µM)-45.8 ± 3.70%
This compound + Forskolin131.2 ± 2.932%
This compound + Forskolin1015.7 ± 1.866%
This compound + Forskolin1005.4 ± 0.890%

Experimental Protocols

The following are detailed, illustrative protocols for experiments where this compound could be applied.

Protocol 1: Evaluation of Analgesic Effects in a Mouse Model of Neuropathic Pain

Model: Chronic Constriction Injury (CCI) of the sciatic nerve in mice.

Objective: To assess the efficacy of this compound in reducing mechanical allodynia.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Von Frey filaments

  • Isoflurane for anesthesia

  • Surgical instruments

  • 7-0 silk sutures

Procedure:

  • Animal Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) for at least 7 days before the experiment.

  • Baseline Behavioral Testing: Measure the baseline paw withdrawal threshold to mechanical stimulation using von Frey filaments (up-down method).

  • CCI Surgery:

    • Anesthetize the mice with isoflurane.

    • Make a small incision on the lateral side of the thigh to expose the sciatic nerve.

    • Place four loose ligatures around the sciatic nerve with 7-0 silk suture, with about 1 mm spacing.

    • Close the incision with sutures.

    • For sham-operated animals, expose the nerve without ligation.

  • Post-Operative Care: Provide appropriate post-operative care and allow the animals to recover for 7 days.

  • Drug Administration:

    • On day 7 post-surgery, randomly assign mice to treatment groups (Vehicle, this compound at various doses, positive control).

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection.

  • Behavioral Testing:

    • Measure the paw withdrawal threshold at 1, 2, 4, and 24 hours post-drug administration.

    • Repeat drug administration and testing daily for a specified period (e.g., 7 days) to assess chronic dosing effects.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests).

Protocol 2: In Vitro cAMP Accumulation Assay in Primary Neuronal Cultures

Objective: To determine the potency of this compound in inhibiting adenylate cyclase activity in a cellular context.

Materials:

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Neurobasal medium and supplements

  • This compound

  • Forskolin (an AC activator)

  • IBMX (a phosphodiesterase inhibitor)

  • cAMP assay kit (e.g., ELISA-based)

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Culture: Plate primary cortical neurons in 24-well plates and culture for 7-10 days to allow for maturation.

  • Pre-treatment:

    • Wash the cells with pre-warmed Krebs-Ringer-HEPES buffer.

    • Pre-incubate the cells with various concentrations of this compound for 30 minutes in the presence of 0.5 mM IBMX.

  • Stimulation:

    • Add forskolin (e.g., 10 µM final concentration) to stimulate adenylate cyclase activity.

    • Incubate for 15 minutes at 37°C.

  • Cell Lysis:

    • Terminate the reaction by aspirating the medium and adding cell lysis buffer.

  • cAMP Measurement:

    • Measure the cAMP concentration in the cell lysates using a competitive ELISA-based cAMP assay kit according to the manufacturer's instructions.

  • Protein Quantification:

    • Determine the total protein concentration in each well using a BCA protein assay for normalization.

  • Data Analysis:

    • Calculate the amount of cAMP per mg of protein.

    • Plot the concentration-response curve for this compound and determine the IC50 value.

Visualizations

Signaling Pathway of Adenylate Cyclase Inhibition

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space GPCR G-protein Coupled Receptor (GPCR) G_Protein G-protein (Gs/Gi) GPCR->G_Protein Activates Ligand Neurotransmitter/ Hormone Ligand->GPCR Binds AC Adenylate Cyclase (AC1/AC6) G_Protein->AC Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Gene Transcription, Ion Channel Modulation) PKA->Downstream Phosphorylates CB_7921220 This compound CB_7921220->AC Inhibits

Caption: Signaling pathway illustrating the inhibition of adenylate cyclase by this compound.

Experimental Workflow for In Vivo Pain Model

Start Start: Animal Acclimation Baseline Baseline Behavioral Testing (von Frey) Start->Baseline Surgery Chronic Constriction Injury (CCI) Surgery Baseline->Surgery Recovery Post-Operative Recovery (7 days) Surgery->Recovery Grouping Randomization into Treatment Groups Recovery->Grouping Dosing Drug Administration (Vehicle, this compound, Control) Grouping->Dosing PostDoseTest Post-Dose Behavioral Testing (1, 2, 4, 24h) Dosing->PostDoseTest ChronicDosing Chronic Dosing & Testing (e.g., 7 days) PostDoseTest->ChronicDosing Analysis Data Analysis ChronicDosing->Analysis End End of Experiment Analysis->End

Caption: Experimental workflow for evaluating this compound in a neuropathic pain model.

References

Troubleshooting & Optimization

CB-7921220 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of CB-7921220. It is intended for researchers, scientists, and professionals in drug development who are utilizing this adenylate cyclase inhibitor in their experiments.

Troubleshooting Guide

Q1: My this compound is not fully dissolving in DMSO. What should I do?

A1: Difficulty in dissolving this compound in DMSO can be addressed by a few methods. First, ensure you are using a fresh, anhydrous grade of DMSO, as hygroscopic DMSO can significantly impact solubility[1]. If you are still facing issues, gentle warming and sonication are recommended to facilitate dissolution[2][3]. One supplier suggests that sonication is needed to achieve a concentration of 50 mg/mL in DMSO[1][2]. If precipitation occurs upon cooling to room temperature, you may need to prepare a more dilute stock solution.

Q2: I observed precipitation when I diluted my DMSO stock of this compound into my aqueous buffer. How can I prevent this?

A2: This is a common issue with compounds that are poorly soluble in water. The abrupt change in solvent polarity when adding the DMSO stock to an aqueous medium can cause the compound to precipitate. To mitigate this, consider the following:

  • Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.

  • Use a co-solvent system: The addition of a co-solvent can help to increase the solubility of a drug in an aqueous solution[4][5][6]. For in vivo preparations, a mixture of DMSO, PEG300, and Tween-80 is often used[2][3]. You could adapt a similar, more dilute system for in vitro use, ensuring the final concentrations of the organic solvents are compatible with your experimental system.

  • pH adjustment: The solubility of a compound can be pH-dependent[4][7]. While specific data on the pH-solubility profile of this compound is limited, one source indicates a solubility of 0.3 mg/ml in PBS (pH 7.2)[8]. Experimenting with slight pH adjustments of your aqueous buffer, if your assay permits, may improve solubility.

  • Inclusion complexes: For some poorly soluble drugs, using cyclodextrins to form inclusion complexes can enhance aqueous solubility[9]. This would require experimental validation for this compound.

Q3: Can I prepare a stock solution of this compound in an aqueous buffer directly?

A3: Direct dissolution in aqueous buffers is challenging due to the low aqueous solubility of this compound. One datasheet reports a solubility of only 0.3 mg/mL in PBS at pH 7.2[8]. For most applications requiring higher concentrations, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous medium.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: The most commonly recommended solvent for preparing stock solutions of this compound is DMSO[2][3][8]. DMF can also be used, with a reported solubility of 30 mg/mL[8].

Q2: What is the maximum achievable concentration of this compound in common solvents?

A2: The maximum reported concentrations are:

  • DMSO: 50 mg/mL (may require sonication)[1][2] or 30 mg/mL[8]

  • DMF: 30 mg/mL[8]

  • PBS (pH 7.2): 0.3 mg/mL[8]

Q3: How should I store my stock solution of this compound?

A3: Stock solutions of this compound in a solvent should be stored at -20°C or -80°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles[1]. One supplier suggests that in solvent, the compound is stable for 1 year at -20°C and 2 years at -80°C[1][2].

Q4: Is there a recommended formulation for in vivo studies?

A4: Yes, a common formulation for in vivo administration involves a co-solvent system. A typical recipe is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[2][3]. The components should be added sequentially, ensuring each is fully dissolved before adding the next. This formulation has been reported to achieve a solubility of at least 2.5 mg/mL[2].

Quantitative Solubility Data

Solvent/SystemConcentrationNotesReference
DMSO50 mg/mL (208.11 mM)Requires sonication.[1][2]
DMSO40 mg/mL (166.5 mM)Sonication is recommended.[3]
DMSO30 mg/mL[8]
DMF30 mg/mL[8]
PBS (pH 7.2)0.3 mg/mL[8]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (10.41 mM)Clear solution for in vivo use.[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2 mg/mL (8.32 mM)Sonication is recommended.[3]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 240.26 g/mol [2]. To prepare 1 mL of a 10 mM solution, you would need 2.40 mg of the compound.

  • Add the appropriate volume of fresh, anhydrous DMSO. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Vortex the solution to mix.

  • If the compound does not fully dissolve, place the tube in an ultrasonic bath and sonicate until the solution is clear[1][2]. Gentle warming may also be applied.

  • Once dissolved, aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C[1][2].

Preparation of an In Vivo Formulation (Example for a 2.5 mg/mL solution)

This protocol is based on a commonly cited co-solvent system[1][2].

  • To prepare 1 mL of a 2.5 mg/mL solution, weigh out 2.5 mg of this compound.

  • Add 100 µL of DMSO to the compound and mix until it is fully dissolved.

  • Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to the mixture and vortex until a clear solution is obtained. The final concentrations of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Visualizations

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR GPCR G_Protein G Protein GPCR->G_Protein 2. Activation AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP 4. Conversion Ligand Ligand Ligand->GPCR 1. Binding G_Protein->AC 3. Modulation ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA 5. Activation Downstream Downstream Cellular Responses PKA->Downstream 6. Phosphorylation CB7921220 This compound CB7921220->AC Inhibition

Caption: Simplified signaling pathway showing the inhibition of Adenylyl Cyclase by this compound.

G start Start: Need to prepare This compound solution choose_solvent Choose primary solvent (e.g., DMSO) start->choose_solvent dissolve Weigh compound and add solvent choose_solvent->dissolve check_dissolution Fully dissolved? dissolve->check_dissolution sonicate Apply sonication and/or gentle warming check_dissolution->sonicate No stock_solution Stock solution ready (e.g., 10 mM in DMSO) check_dissolution->stock_solution Yes sonicate->check_dissolution dilute Dilute into aqueous buffer stock_solution->dilute check_precipitation Precipitation observed? dilute->check_precipitation troubleshoot Troubleshoot: - Lower final concentration - Use co-solvents - Adjust pH check_precipitation->troubleshoot Yes final_solution Final working solution ready check_precipitation->final_solution No troubleshoot->dilute

Caption: Experimental workflow for solubilizing this compound for in vitro assays.

References

Technical Support Center: Optimizing CB-7921220 Incubation Time for Maximal Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for CB-7921220 to achieve maximal and reproducible inhibition in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for incubation time when using this compound in a cell-based assay?

For initial experiments, a starting point of 1 to 4 hours is reasonable for assessing the direct inhibition of the target kinase activity.[1] However, for studying downstream cellular effects such as changes in gene expression or cell viability, longer incubation times of 24 to 72 hours may be necessary.[1][2]

Q2: How does the concentration of this compound affect the optimal incubation time?

Higher concentrations of this compound may produce a more rapid and robust effect, potentially requiring shorter incubation times. Conversely, lower, more physiologically relevant concentrations might necessitate longer incubation periods to observe a significant effect.[1] It is crucial to perform a dose-response experiment in conjunction with a time-course experiment to determine the optimal concentration and incubation time.

Q3: How does the specific cell type influence the required incubation time for this compound?

The optimal incubation time can vary significantly between different cell types.[1] Factors such as the endogenous expression level of the target kinase, the cell's metabolic rate, and membrane permeability to this compound all play a role.[1]

Q4: Should the medium be changed during a long incubation with this compound?

For incubation times of 72 hours or longer, it may be beneficial to refresh the medium and inhibitor. This ensures a consistent concentration of the inhibitor and replenishes nutrients for the cells. For shorter incubations (up to 48 hours), this is often not necessary.[1]

Q5: How does the mechanism of action of this compound impact the determination of the optimal incubation time?

The mechanism of action (e.g., competitive, non-competitive, irreversible) is a critical factor. For irreversible inhibitors, the IC50 value can shift to a lower value with longer incubation times.[3] Understanding the binding kinetics (on-rate and off-rate) of this compound is essential for designing the appropriate incubation period.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Step
No or low inhibition observed Incubation time is too short.Increase the incubation time. Perform a time-course experiment as described in the protocol below.[1]
Inhibitor concentration is too low.Increase the inhibitor concentration. Perform a dose-response experiment.[1]
This compound is not cell-permeable.Consult the compound's datasheet for permeability information. Consider using a different assay or a cell line with higher permeability.
The target kinase is not expressed or is at very low levels in the chosen cell line.Confirm target expression via Western blot or qPCR. Consider using a different cell line with known high expression of the target.
High variability between replicate wells Inaccurate pipetting of this compound.Calibrate pipettes and use fresh tips for each dilution. Prepare a master mix of reagents to be dispensed across the plate.[4]
Edge effects in the microplate.Avoid using the outer wells of the microplate, as these are more prone to evaporation and temperature fluctuations.[4]
Inconsistent incubation times.Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously.[4]
Cell toxicity observed This compound concentration is too high.Lower the inhibitor concentration and perform a cell viability assay (e.g., MTT or CellTiter-Glo).[1]
Incubation time is too long.Reduce the incubation time.[1]
Solvent (e.g., DMSO) toxicity.Ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells, including controls.[1]

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

This protocol outlines a time-course experiment to determine the optimal incubation period for this compound in a cell-based assay measuring downstream signaling.

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase and form a confluent monolayer at the time of the assay. Incubate for 24 hours at 37°C and 5% CO₂.[1]

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a cell culture medium to the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent).

  • Time-Course Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control. Incubate the plates for a range of time points (e.g., 1, 4, 8, 12, 24, and 48 hours).[1]

  • Measurement of Target Inhibition: At each time point, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors. Analyze the phosphorylation status of a known downstream substrate of the target kinase using an appropriate method such as Western blotting or an ELISA-based assay.

  • Data Analysis: Quantify the level of the phosphorylated substrate relative to the total substrate and the vehicle control for each time point and concentration. Plot the percentage of inhibition against the incubation time for each this compound concentration. The optimal incubation time is the shortest duration that yields the maximal or desired level of inhibition at the chosen inhibitor concentration.[1]

Protocol 2: Dose-Response Experiment

This protocol is designed to determine the IC50 value of this compound at a fixed, optimized incubation time.

  • Cell Seeding: Follow the same procedure as in Protocol 1.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in a cell culture medium to cover a wide range of concentrations (e.g., from 1 nM to 100 µM).

  • Inhibitor Treatment: Treat the cells with the different concentrations of this compound and incubate for the predetermined optimal incubation time.

  • Measurement of Inhibition: Perform the same measurement of target inhibition as described in Protocol 1.

  • Data Analysis: Plot the percentage of inhibition versus the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Hypothetical Time-Course Inhibition of Target Phosphorylation by this compound

Incubation Time (hours)% Inhibition (10 nM this compound)% Inhibition (100 nM this compound)% Inhibition (1 µM this compound)
125%55%75%
445%80%95%
860%92%98%
1270%95%99%
2472%96%99%
4870%95%98%

Table 2: Hypothetical Dose-Response Data for this compound at an Optimal Incubation Time of 8 Hours

This compound Concentration (nM)% Inhibition
115%
1060%
5085%
10092%
50097%
100098%

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Target_Kinase Target Kinase Receptor->Target_Kinase Activates Downstream_Substrate Downstream Substrate (Inactive) Target_Kinase->Downstream_Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate (Active) Downstream_Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Leads to CB7921220 This compound CB7921220->Target_Kinase Inhibits

Caption: Simplified signaling pathway inhibited by this compound.

G cluster_workflow Experimental Workflow Start Start: Seed Cells Incubate_24h Incubate 24h Start->Incubate_24h Prepare_Inhibitor Prepare this compound Dilutions Incubate_24h->Prepare_Inhibitor Treat_Cells Treat Cells Prepare_Inhibitor->Treat_Cells Time_Points Incubate for Different Time Points (1, 4, 8, 12, 24, 48h) Treat_Cells->Time_Points Lyse_Cells Lyse Cells at Each Time Point Time_Points->Lyse_Cells Analyze Analyze Target Inhibition (e.g., Western Blot) Lyse_Cells->Analyze Data_Analysis Data Analysis Analyze->Data_Analysis Determine_Optimal_Time Determine Optimal Incubation Time Data_Analysis->Determine_Optimal_Time End End Determine_Optimal_Time->End

Caption: Workflow for optimizing this compound incubation time.

References

Technical Support Center: Minimizing CB-7921220 Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to minimize potential toxicity associated with the use of the novel small molecule inhibitor, CB-7921220, in cell culture experiments. By following these recommendations, users can enhance the reliability of their results and reduce confounding factors arising from cellular stress or death.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of in vitro toxicity with small molecule inhibitors like this compound?

A1: Toxicity from small molecule inhibitors in cell culture can stem from several sources:

  • High Concentrations: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to non-specific effects and cell death.[1]

  • Off-Target Effects: The inhibitor may bind to and modulate the activity of proteins other than its intended biological target, leading to unintended and toxic consequences.[2][3]

  • Prolonged Exposure: Continuous exposure of cells to the inhibitor can disrupt normal cellular processes and lead to cumulative toxicity.[1]

  • Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at certain concentrations.[1][4]

  • Metabolite Toxicity: The metabolic breakdown of the inhibitor by cells can sometimes produce toxic byproducts.[1]

Q2: What are the initial signs of this compound-induced toxicity in my cell culture?

A2: Common indicators of cytotoxicity include:

  • A significant decrease in cell viability and proliferation.

  • Observable changes in cell morphology, such as rounding, detachment, or blebbing.

  • Induction of apoptosis or necrosis markers.

  • Inconsistent results when compared to other inhibitors targeting the same pathway.[2]

Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?

A3: The optimal concentration should be empirically determined for each cell line and experimental setup. A dose-response experiment is crucial to identify the minimum effective concentration that elicits the desired biological effect while minimizing toxicity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High levels of cell death observed after treatment with this compound. Inhibitor concentration is too high.Perform a dose-response curve to determine the optimal, lower concentration. Start with a wide range of concentrations, including those below the expected IC50 value.[1]
Prolonged exposure to the inhibitor.Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect.[1]
Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[1][4]
The cell line is particularly sensitive.Consider using a more robust cell line if appropriate for the study. Otherwise, perform extensive optimization of concentration and exposure time.[1]
Inconsistent results or lack of expected biological effect. Inhibitor concentration is too low.Increase the concentration of the inhibitor based on the results of your dose-response experiments.[1]
This compound has degraded or is impure.Purchase the inhibitor from a reputable source. Store it correctly according to the manufacturer's instructions, often at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[1]
Off-target effects are confounding the results.Use a structurally different inhibitor for the same target to see if it produces a similar phenotype.[2] Consider genetic validation methods (e.g., siRNA, CRISPR) to confirm that the observed phenotype is a direct result of inhibiting the intended target.

Data Presentation: Hypothetical Dose-Response and Cytotoxicity Data for this compound

The following table summarizes hypothetical data from a dose-response experiment to determine the efficacy and toxicity of this compound.

This compound Concentration (µM) Target Inhibition (%) Cell Viability (%)
0 (Vehicle Control)0100
0.12598
0.57095
1.09290
5.09860
10.09935

Note: This data is for illustrative purposes only.

Experimental Protocols

Protocol 1: Dose-Response and Cytotoxicity Assessment using MTT Assay

This protocol provides a method to determine the cytotoxic effects of this compound on a chosen cell line.[5]

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilizing agent (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Methodology:

  • Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. b. Include wells with medium only (blank), and medium with the vehicle control at the highest concentration used for the drug dilutions. c. Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: a. Add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

  • Formazan Solubilization: a. Carefully remove the medium from the wells. b. Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Data Acquisition: a. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.

Visualizations

G cluster_workflow Troubleshooting Workflow for this compound Toxicity start High Cell Toxicity Observed q1 Is inhibitor concentration optimized? start->q1 action1 Perform Dose-Response (e.g., MTT Assay) q1->action1 No q2 Is incubation time minimized? q1->q2 Yes a1_yes Yes a1_no No action1->q1 action2 Perform Time-Course Experiment q2->action2 No q3 Is solvent concentration below toxic threshold? q2->q3 Yes a2_yes Yes a2_no No action2->q2 action3 Run Solvent-Only Toxicity Control q3->action3 No end Potential Off-Target Effects Consider Orthogonal Validation q3->end Yes a3_yes Yes a3_no No action3->q3

Caption: A troubleshooting workflow for investigating suspected toxicity of this compound.

G cluster_pathway Hypothetical Signaling Pathway and Off-Target Effects drug This compound target Intended Target (e.g., Kinase A) drug->target On-Target Inhibition off_target Off-Target (e.g., Kinase B) drug->off_target Off-Target Inhibition downstream_intended Desired Cellular Effect target->downstream_intended survival_pathway Cell Survival Pathway off_target->survival_pathway downstream_off_target Toxic Cellular Effect survival_pathway->downstream_off_target

Caption: Off-target effects of this compound on an unintended signaling pathway.

References

CB-7921220 stability and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Compound CB-7921220

This guide provides best practices and troubleshooting advice for the stability and storage of the small molecule inhibitor this compound. All data presented is based on internal validation studies.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized powder of this compound upon arrival?

A1: Upon receipt, the lyophilized powder should be stored at -20°C or -80°C, desiccated. When stored under these conditions, the compound is stable for at least 24 months. Avoid repeated freeze-thaw cycles of the container.

Q2: What is the recommended solvent for preparing stock solutions?

A2: We recommend using anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO) to prepare high-concentration stock solutions (e.g., 10 mM to 50 mM). Ensure the DMSO is stored properly to prevent water absorption, which can affect compound solubility and stability.

Q3: How should I store the stock solution?

A3: Aliquot the DMSO stock solution into single-use volumes in tightly sealed, low-protein-binding tubes. Store these aliquots at -80°C. This practice minimizes contamination and prevents degradation from repeated freeze-thaw cycles.

Q4: How stable is this compound in DMSO stock solution?

A4: The compound is highly stable in DMSO at -80°C. For detailed stability data across different temperatures, please refer to the table below. We advise against storing DMSO stocks at -20°C for extended periods, as DMSO's freezing point is ~18.5°C, and slow freezing/thawing can lead to compound precipitation.

Table 1: Stability of this compound Stock Solution (10 mM in DMSO)
Storage Temperature1 Month3 Months6 Months12 Months
-80°C >99%>99%>99%98%
-20°C 99%97%95%91%
4°C 96%91%85%Not Recommended
Room Temp (22°C) 88% (at 24h)Not RecommendedNot RecommendedNot Recommended
Data represents the percentage of intact compound remaining as determined by HPLC-MS analysis.

Q5: How stable is this compound in aqueous media for cell-based assays?

A5: The stability of this compound decreases in aqueous solutions. It is critical to prepare fresh dilutions from the DMSO stock for each experiment. Do not store the compound in aqueous buffers. The half-life in typical cell culture media (e.g., DMEM + 10% FBS) at 37°C is approximately 8 hours.

Troubleshooting Guide

Problem 1: My this compound stock solution appears to have precipitated after thawing.

  • Cause A: The concentration of the stock solution may be too high, exceeding its solubility limit in DMSO, especially if the DMSO has absorbed water.

  • Solution A: Gently warm the vial to 37°C for 5-10 minutes and vortex thoroughly. If the precipitate redissolves, you can proceed with your experiment. For future stocks, consider a slightly lower concentration.

  • Cause B: The compound may have come out of solution during a slow freeze-thaw cycle.

  • Solution B: Follow Solution A. To prevent recurrence, ensure rapid freezing (e.g., on dry ice) and thawing (e.g., in a 37°C water bath). Always aliquot stocks to minimize freeze-thaw cycles.

Problem 2: I am seeing inconsistent results in my cell-based assays.

  • Cause A: Degradation of the compound in the aqueous assay medium.

  • Solution A: Prepare working solutions immediately before adding them to your cells. Minimize the time the compound spends in aqueous buffer before the experiment begins.

  • Cause B: The compound is adsorbing to plasticware.

  • Solution B: Use low-protein-binding polypropylene (B1209903) tubes and pipette tips for all dilutions and transfers. Pre-rinsing tips with the solvent can also help.

Diagram: Troubleshooting Compound Precipitation

G start Precipitate observed in stock solution? warm Warm vial to 37°C for 5-10 min and vortex thoroughly. start->warm dissolved Does it redissolve? warm->dissolved use Proceed with experiment. Consider lower concentration for future stocks. dissolved->use  Yes discard Do not use. Prepare fresh stock solution with anhydrous DMSO. dissolved->discard  No

Caption: Decision workflow for troubleshooting precipitation in stock solutions.

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a reverse-phase HPLC method to quantify the percentage of intact this compound in a sample.

  • Preparation of Standards:

    • Prepare a calibration curve using a freshly prepared stock solution of this compound in DMSO.

    • Create a series of standards ranging from 0.1 µM to 100 µM by diluting in a 50:50 acetonitrile:water mixture.

  • Sample Preparation:

    • Thaw the stability sample (stored under specific conditions) and a control sample (freshly prepared).

    • Dilute both samples to a final concentration of 10 µM in the 50:50 acetonitrile:water mixture.

  • HPLC-UV System Parameters:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B over 1 minute, and equilibrate for 2 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 280 nm (or the determined λmax for this compound).

  • Data Analysis:

    • Integrate the peak area corresponding to this compound in both the control and stability samples.

    • Calculate the percentage of compound remaining using the formula: (Peak Area of Stability Sample / Peak Area of Control Sample) * 100%

Diagram: Recommended Handling Workflow

G cluster_0 Long-Term Storage cluster_1 Experimental Use receive Receive Lyophilized Compound store_powder Store at -80°C Desiccated receive->store_powder prep_stock Prepare 10 mM Stock in Anhydrous DMSO store_powder->prep_stock aliquot Aliquot into Single-Use Low-Binding Tubes prep_stock->aliquot store_stock Store Aliquots at -80°C aliquot->store_stock thaw Thaw One Aliquot Rapidly at 37°C store_stock->thaw dilute Prepare Fresh Dilutions in Assay Buffer thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Recommended workflow from compound receipt to experimental use.

Diagram: Hypothetical Signaling Pathway Inhibition

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Cell Proliferation, Survival TF->Response CB This compound CB->MEK

Caption: this compound as a hypothetical inhibitor of the MEK kinase in the MAPK pathway.

CB-7921220 lot-to-lot variability and quality control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CB-7921220. The information is designed to address potential issues related to lot-to-lot variability and quality control during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known by its chemical name 6-[2-(4-Aminophenyl)vinyl]-2-pyridinecarboxylic acid, is an inhibitor of adenylate cyclase (AC).[1] It has demonstrated some isoform selectivity for adenylate cyclase 1 (AC1) but does not appear to distinguish between AC1 and AC6.[1][2] As an AC inhibitor, this compound is expected to modulate intracellular signaling pathways regulated by cyclic adenosine (B11128) monophosphate (cAMP).

Q2: What are the physical and chemical properties of this compound?

Researchers should be aware of the following properties of this compound. This information is critical for accurate experimental design and solution preparation.

PropertyValue
CAS Number 115453-99-1[3]
Molecular Formula C₁₄H₁₂N₂O₂
Molecular Weight 240.26 g/mol [1]

Q3: How should I prepare and store solutions of this compound?

Proper storage and solubilization are crucial for maintaining the integrity and activity of this compound across experiments.

SolventConcentrationStorage of Stock Solutions
DMSO 40 mg/mL (166.5 mM)-80°C for up to 1 year[1]

Note: Sonication is recommended to aid in dissolution.[1]

Q4: I am observing variability in my experimental results between different batches of this compound. What could be the cause?

Lot-to-lot variability is a known challenge with research compounds. Potential causes for inconsistent results include:

  • Purity Differences: Minor variations in the purity of the compound between lots can affect its effective concentration and activity.

  • Presence of Isomers or Byproducts: Different synthesis batches may result in varying levels of isomers or related byproducts that could have off-target effects or interfere with the primary activity of this compound.

  • Compound Stability: Improper storage or handling can lead to degradation of the compound, resulting in decreased potency.

  • Solvent and Solution Preparation: Inconsistencies in solvent quality, weighing, or dissolution techniques can introduce significant variability.

Troubleshooting Guides

This section provides guidance on how to address specific issues that may arise during the use of this compound.

Issue 1: Inconsistent IC50 or EC50 Values Across Experiments

Possible Cause: Lot-to-lot variability in the potency of this compound.

Troubleshooting Steps:

  • Perform a Dose-Response Curve for Each New Lot: Do not assume the potency of a new lot is identical to the previous one. Always perform a full dose-response experiment to determine the IC50/EC50 for each new batch.

  • Use a Reference Lot: If possible, retain a small amount of a "gold standard" or reference lot that has been well-characterized in your assays. This can be run in parallel with new lots to normalize results.

  • Check Compound Integrity:

    • Ensure the compound has been stored correctly as a powder (-20°C) and as a stock solution (-80°C).

    • Prepare fresh dilutions from the stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.

  • Standardize Solution Preparation:

    • Use a high-quality, anhydrous grade of DMSO.

    • Ensure the compound is fully dissolved. As recommended, use sonication to aid dissolution.[1]

    • Visually inspect for any precipitation before use.

Issue 2: Unexpected or Off-Target Effects Observed

Possible Cause: Presence of impurities or byproducts in a specific lot of this compound.

Troubleshooting Steps:

  • Review the Certificate of Analysis (CoA): The CoA provided by the supplier should detail the purity of the lot and the methods used for its determination (e.g., HPLC, LC-MS). Compare the purity and impurity profiles of different lots if available.

  • Analytical Characterization: If significant off-target effects are suspected and resources permit, consider in-house analytical validation of the compound's identity and purity using techniques like HPLC-MS or NMR.

  • Control Experiments: Design control experiments to rule out other potential causes of the observed effects, such as vehicle effects or artifacts of the assay system.

Experimental Protocols

Given that specific, validated protocols for this compound are not widely published, researchers should adapt standard biochemical and cell-based assay protocols for enzyme inhibitors. The following provides a generalized workflow for characterizing a new lot of this compound.

Workflow for Quality Control of a New this compound Lot

QC_Workflow cluster_prep Preparation cluster_validation Validation cluster_decision Decision cluster_outcome Outcome prep_start Receive New Lot of this compound review_coa Review Certificate of Analysis prep_start->review_coa prep_stock Prepare Stock Solution in DMSO review_coa->prep_stock dose_response Perform Dose-Response Assay (e.g., cAMP accumulation) prep_stock->dose_response calc_ic50 Calculate IC50 dose_response->calc_ic50 compare_lots Compare IC50 to Previous Lots calc_ic50->compare_lots decision IC50 within acceptable range? compare_lots->decision accept_lot Accept Lot for Experiments decision->accept_lot Yes reject_lot Contact Supplier/ Further Characterization decision->reject_lot No Adenylate_Cyclase_Pathway cluster_membrane Cell Membrane gpcr GPCR g_protein G Protein (Gs) gpcr->g_protein Activates ac Adenylate Cyclase atp ATP ligand Ligand (Agonist) ligand->gpcr Binds g_protein->ac Activates camp cAMP atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activates cellular_response Downstream Cellular Responses (e.g., Gene Transcription, Metabolism) pka->cellular_response Phosphorylates Targets cb7921220 This compound cb7921220->ac Inhibits

References

Technical Support Center: Troubleshooting CB-7921220 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers, Scientists, and Drug Development Professionals:

Our initial investigation into "CB-7921220" has not yielded specific information regarding its mechanism of action, resistance profiles, or efficacy in distinct cell types within publicly available scientific literature and databases. The identifier "this compound" does not correspond to a known therapeutic agent or research compound in the resources accessed.

This lack of information prevents the creation of a detailed and accurate technical support guide as requested. To effectively address concerns about the efficacy of a compound, it is crucial to have foundational knowledge of its biological target, signaling pathways, and any documented instances of resistance.

We are committed to providing comprehensive support. To proceed, please verify the compound identifier and provide any available information on the following:

  • Correct Compound Name/Identifier: Please double-check the spelling and designation of the compound.

  • Target Pathway: What is the intended molecular target or pathway of this compound?

  • Mechanism of Action: How is this compound intended to exert its therapeutic effect?

  • Preclinical Data: Are there any internal or published preclinical data packages that you can share?

  • Cell Types of Interest: In which cell types has a lack of efficacy been observed?

Once this information is provided, we can launch a targeted investigation and construct a robust technical support resource complete with troubleshooting guides, FAQs, data-driven tables, detailed experimental protocols, and visualizations as originally requested.

We look forward to assisting you further.

Validation & Comparative

Unveiling the Selectivity of CB-7921220: A Comparative Analysis for AC1 and AC6 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise targeting of adenylyl cyclase (AC) isoforms is a critical step in creating effective and safe therapeutics. This guide provides a detailed comparison of CB-7921220's selectivity for adenylyl cyclase 1 (AC1) and adenylyl cyclase 6 (AC6), benchmarked against a selective AC1 inhibitor, ST034307. This analysis is supported by experimental data and detailed protocols to aid in the evaluation and application of these compounds in research settings.

This compound has been identified as an inhibitor of both AC1 and AC6 isoforms of adenylyl cyclase. Experimental data indicates that this compound does not exhibit a strong preference between these two closely related isoforms. In contrast, compounds like ST034307 have been developed to offer high selectivity for AC1, providing a valuable tool for dissecting the specific roles of this isoform.

Comparative Selectivity Profile

The following table summarizes the available quantitative data for this compound and the selective AC1 inhibitor ST034307. At present, a well-characterized, selective small-molecule inhibitor for AC6 with readily available comparative data is not prominently described in the literature, highlighting a current gap in the pharmacological toolkit for adenylyl cyclase research.

CompoundTarget Isoform(s)IC50 / % InhibitionSelectivity NotesReference
This compound AC1 and AC6~60% inhibition at 100 µM for both AC1 and AC6Does not distinguish between AC1 and AC6. Minimal inhibition of AC2 and AC5 at 100 µM.[1]
ST034307 AC1IC50 = 2.3 µMHighly selective for AC1 over other membrane-bound AC isoforms, including AC8.[2][3]

Signaling Pathway and Experimental Workflow

To understand the context of this research, it is essential to visualize the adenylyl cyclase signaling pathway and the general workflow for assessing inhibitor selectivity.

cluster_pathway Adenylyl Cyclase Signaling Pathway cluster_inhibitors GPCR GPCR G_protein G Protein (Gs/Gi) GPCR->G_protein Ligand Binding AC Adenylyl Cyclase (AC1/AC6) G_protein->AC Activation/Inhibition cAMP cAMP AC->cAMP Catalysis ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade CB7921220 This compound CB7921220->AC Inhibits AC1 & AC6 ST034307 ST034307 ST034307->AC Selectively Inhibits AC1

Adenylyl cyclase signaling and points of inhibition.

cluster_workflow Experimental Workflow for AC Inhibitor Selectivity start Prepare Membranes Expressing Specific AC Isoforms incubate Incubate Membranes with Test Compound (e.g., this compound) and [α-³²P]ATP start->incubate activate Add Isoform-Specific Activators (e.g., Forskolin) incubate->activate stop_reaction Terminate Reaction activate->stop_reaction quantify Quantify ³²P-cAMP Production stop_reaction->quantify analyze Determine % Inhibition or IC50 Values quantify->analyze

Workflow for assessing adenylyl cyclase inhibitor selectivity.

Experimental Protocols

The determination of adenylyl cyclase inhibitor selectivity is paramount for the validation of compounds like this compound. The following is a detailed methodology based on the protocol described by Brand et al. (2013), which was used to characterize the activity of this compound.

Adenylyl Cyclase Activity Assay

This assay measures the enzymatic activity of specific adenylyl cyclase isoforms in the presence of an inhibitor by quantifying the conversion of radiolabeled ATP to cyclic AMP (cAMP).

1. Membrane Preparation:

  • Membranes are prepared from Sf9 insect cells or HEK293 cells that are engineered to express a single isoform of adenylyl cyclase (e.g., AC1, AC2, AC5, AC6). This ensures that the measured activity is attributable to the specific isoform of interest.

2. Reaction Mixture:

  • A final reaction volume of 50 µL is used.

  • The reaction mix contains [α-³²P]ATP, which serves as the substrate for the enzyme, and 10 mM MgCl₂.

  • The test compound (e.g., this compound) is added to the membrane preparation on ice prior to initiating the reaction.

3. Enzyme Activation:

  • The enzymatic reaction is initiated by the addition of the reaction mix containing appropriate activators for the specific AC isoform being tested.

  • For most transmembrane AC isoforms (AC1-AC7), forskolin (B1673556) (typically at 50 µM) is used as a general activator.[1]

  • For other isoforms, specific activators are used, such as calcium and calmodulin for AC8, and pre-activated Gαs for AC9.[1]

4. Incubation:

  • The reaction mixture is incubated for 10 minutes at 30°C to allow for the enzymatic conversion of [α-³²P]ATP to [³²P]cAMP.[1]

5. Reaction Termination:

  • The reaction is stopped by the addition of a solution containing 2.5% SDS, 50 mM ATP, and 1.75 mM cAMP.[1] The unlabeled ATP and cAMP in the stop solution act to quench the reaction and aid in the subsequent purification of the radiolabeled product.

6. Quantification of [³²P]cAMP:

  • The amount of [³²P]cAMP produced is quantified using column chromatography to separate it from the unreacted [α-³²P]ATP and other reaction components.

  • The radioactivity of the purified [³²P]cAMP is then measured using a scintillation counter.

7. Data Analysis:

  • The activity of the adenylyl cyclase isoform in the presence of the inhibitor is compared to the activity in a control sample without the inhibitor.

  • The results are typically expressed as a percentage of inhibition at a specific inhibitor concentration or used to calculate an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

This comprehensive approach allows for the precise determination of the inhibitory profile of a compound against a panel of adenylyl cyclase isoforms, thereby validating its selectivity.

References

Comparative Analysis of Adenylyl Cyclase Inhibitors: CB-7921220 vs. NB001

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two research compounds, CB-7921220 and NB001, both of which have been investigated as inhibitors of adenylyl cyclase (AC), a key enzyme family in cellular signaling. This document summarizes their biochemical activity, isoform selectivity, and the experimental methodologies used for their characterization, supported by available data from preclinical studies.

Executive Summary

This compound and NB001 are both inhibitors targeting adenylyl cyclase, with a particular focus on the calcium-stimulated isoform 1 (AC1), a significant target in pain and neurological disorders. While both compounds exhibit inhibitory effects on AC1-mediated signaling, they display notable differences in their isoform selectivity and, according to some studies, their direct mechanism of action. This compound demonstrates inhibitory activity against AC1 but lacks selectivity over the closely related AC6 isoform. In contrast, NB001 has been reported as a selective AC1 inhibitor in cellular assays, although its direct interaction with the enzyme has been questioned in biochemical assays. This guide will delve into the available data to provide a clear comparison for researchers considering these molecules for their studies.

Data Presentation: Biochemical and Cellular Activity

The following table summarizes the available quantitative data for this compound and NB001. It is important to note the different assay conditions under which these values were obtained, as this likely contributes to the observed differences in activity.

CompoundTarget(s)IC50 (AC1)Selectivity ProfileAssay TypeReference
This compound AC1, AC6Not explicitly stated in reviewed sourcesLacks selectivity between AC1 and AC6Membrane-based adenylyl cyclase activity assay[Brand et al., 2013]
NB001 AC1~10 µMSelective for AC1 over other AC isoforms in this assayCellular adenylyl cyclase activity assay in HEK293 cells expressing AC1[Wang et al., 2011]
NB001 AC1No direct inhibition observed-Membrane-based adenylyl cyclase activity assay[Brand et al., 2013]

Experimental Protocols

Membrane-Based Adenylyl Cyclase Activity Assay (Used for this compound and NB001 in Brand et al., 2013)

This assay directly measures the enzymatic activity of adenylyl cyclase in isolated cell membranes.

Methodology:

  • Membrane Preparation: Membranes from Sf9 cells expressing the adenylyl cyclase isoform of interest (e.g., AC1, AC2, AC5, AC6) were prepared.

  • Assay Reaction: The assay was initiated by adding a reaction mixture containing [α-³²P]ATP, MgCl₂, and appropriate activators to the membranes. For AC1, stimulation was typically achieved with forskolin (B1673556).

  • Incubation: The reaction was incubated at 30°C for 10 minutes.

  • Termination and Measurement: The reaction was stopped, and the amount of radiolabeled cyclic AMP (cAMP) produced was quantified following sequential chromatography on Dowex and alumina (B75360) columns.

  • Inhibitor Testing: To determine inhibitory activity, the compounds (this compound or NB001) were pre-incubated with the membranes before the addition of the reaction mixture.

Cellular Adenylyl Cyclase Activity Assay (Used for NB001 in Wang et al., 2011)

This assay measures the accumulation of cAMP within intact cells, providing a more physiologically relevant context.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing murine AC1 were used.

  • Inhibitor Pre-incubation: Cells were pre-incubated with varying concentrations of NB001.

  • Stimulation: Adenylyl cyclase activity was stimulated using a calcium ionophore (e.g., ionomycin) in the presence of forskolin to assess the activity of the calcium-sensitive AC1.

  • cAMP Measurement: After stimulation, the cells were lysed, and the intracellular cAMP concentration was determined using a commercially available cAMP assay kit (e.g., an enzyme-linked immunosorbent assay - ELISA).

  • IC50 Determination: The concentration of NB001 that produced 50% inhibition of the stimulated cAMP production was calculated.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes described, the following diagrams are provided.

Adenylyl Cyclase Signaling Pathway GPCR GPCR G_alpha_s Gαs GPCR->G_alpha_s Activation AC Adenylyl Cyclase (AC1) G_alpha_s->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Regulation CaM Ca2+/Calmodulin CaM->AC Stimulation NB001 NB001 NB001->AC Inhibition (Cellular Context) CB7921220 This compound CB7921220->AC Direct Inhibition

Caption: Simplified signaling pathway of adenylyl cyclase 1 (AC1) and the points of inhibition by this compound and NB001.

Experimental Workflow: Membrane vs. Cellular Assay cluster_membrane Membrane-Based Assay cluster_cellular Cellular Assay Membrane_Prep 1. Isolate Membranes from AC1-expressing cells Membrane_Inhibitor 2. Pre-incubate with Inhibitor Membrane_Prep->Membrane_Inhibitor Membrane_Reaction 3. Add Reaction Mix ([³²P]ATP, Activators) Membrane_Inhibitor->Membrane_Reaction Membrane_Measure 4. Quantify [³²P]cAMP Membrane_Reaction->Membrane_Measure Cell_Culture 1. Culture Intact AC1-expressing cells Cell_Inhibitor 2. Pre-incubate with Inhibitor Cell_Culture->Cell_Inhibitor Cell_Stimulate 3. Stimulate with Ionophore + Forskolin Cell_Inhibitor->Cell_Stimulate Cell_Measure 4. Measure intracellular cAMP (ELISA) Cell_Stimulate->Cell_Measure

Caption: Comparative workflow of the membrane-based and cellular adenylyl cyclase inhibition assays.

Discussion and Interpretation

The comparison of this compound and NB001 highlights the importance of the experimental context in characterizing enzyme inhibitors.

This compound appears to be a direct inhibitor of adenylyl cyclase activity, as demonstrated in a cell-free membrane-based assay. However, its utility as a specific probe for AC1 is limited by its lack of selectivity against AC6. For studies where the distinction between AC1 and AC6 is not critical, this compound could be a useful tool.

NB001 presents a more complex picture. The initial report by Wang et al. (2011) identified it as a selective AC1 inhibitor with an IC50 of approximately 10 µM in a cellular context. This finding was significant as it suggested a potential therapeutic agent for conditions like neuropathic pain where AC1 is implicated. However, the subsequent study by Brand et al. (2013), using a direct enzymatic assay with isolated membranes, failed to observe direct inhibition of AC1 by NB001.

This discrepancy suggests several possibilities:

  • Indirect Mechanism of Action: NB001 may not bind directly to the catalytic site of AC1 but could modulate its activity through an accessory or regulatory protein that is present in the intact cellular environment but absent in the isolated membrane preparation.

  • Cellular Uptake and Metabolism: The activity of NB001 might be dependent on its metabolism within the cell to an active form, or its effects could be mediated by influencing intracellular conditions (e.g., calcium homeostasis) that in turn affect AC1 activity.

  • Assay-Specific Artifacts: It is also possible that the specific conditions of one of the assays (e.g., activators used, buffer composition) might influence the apparent activity of the compound.

Conclusion for Researchers

When choosing between this compound and NB001 for research purposes, the following considerations are paramount:

  • For researchers interested in the direct, cell-free inhibition of AC1/AC6, This compound may be the more appropriate, albeit non-selective, tool.

  • For investigators studying AC1-mediated signaling in a cellular or in vivo context, NB001 has demonstrated efficacy in preclinical models of pain. However, it is crucial to acknowledge the ongoing questions regarding its direct mechanism of action and to design experiments that can account for its potential indirect effects.

Further research is warranted to fully elucidate the precise molecular mechanism of NB001's inhibitory action on AC1 signaling. For both compounds, comprehensive profiling against a full panel of adenylyl cyclase isoforms and other potential off-target proteins is recommended for a complete understanding of their pharmacological profile.

Comparative Analysis of CB-7921220 Specificity Against Adenylyl Cyclase Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the isoform specificity of the novel adenylyl cyclase inhibitor, CB-7921220, with supporting experimental data and protocols.

This guide provides a detailed comparison of the investigational adenylyl cyclase (AC) inhibitor, this compound, against other known AC inhibitors. The data presented is derived from in vitro studies assessing the compound's activity against various AC isoforms.

Overview of this compound

This compound is a novel small molecule inhibitor of adenylyl cyclase identified through a structure-based virtual screen targeting the ATP binding site of the enzyme.[1] Chemically, it is known as 6-[2-(4-aminophenyl)vinyl]-2-pyridinecarboxylic acid.[1] Pre-clinical data indicates that this compound exhibits some preference for AC1, however, it does not effectively distinguish between the AC1 and AC6 isoforms.[1]

Quantitative Comparison of Inhibitor Specificity

The following table summarizes the inhibitory activity of this compound in comparison to other adenylyl cyclase inhibitors against a panel of AC isoforms. The data highlights the varying degrees of potency and selectivity of these compounds.

CompoundAC1AC2AC3AC4AC5AC6AC7AC8AC9
This compound (% Inhibition at 100 µM) ~60%~20%N/AN/A~20%~60%N/AN/AN/A
SQ22,536 (IC50 in µM) 160 ± 301600 ± 500110 ± 101000 ± 20010 ± 111 ± 21100 ± 200>1000>1000
NKY80 (IC50 in µM) 130 ± 201200 ± 200130 ± 10900 ± 10010 ± 120 ± 31200 ± 200>1000>1000
CB-6673567 (IC50 in µM) 77 ± 10>300N/AN/A>300150 ± 20N/AN/AN/A
CB-7833407 (IC50 in µM) >300147 ± 20N/AN/A>300>300N/AN/AN/A
Data for this compound is presented as approximate percentage inhibition at a single concentration of 100 µM as reported in the source literature. IC50 values for this compound across the full panel of AC isoforms are not currently available. Data for SQ22,536, NKY80, CB-6673567, and CB-7833407 are presented as IC50 values (µM) ± SEM. N/A indicates that data was not available in the cited source.[1]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context of this research, the following diagrams illustrate the adenylyl cyclase signaling pathway and the general experimental workflow used to assess inhibitor specificity.

Adenylyl Cyclase Signaling Pathway GPCR GPCR G_alpha_s Gαs GPCR->G_alpha_s Ligand Binding AC Adenylyl Cyclase (AC) G_alpha_s->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of target proteins CB_7921220 This compound CB_7921220->AC Inhibition

Adenylyl Cyclase Signaling Pathway

Experimental Workflow for AC Inhibitor Specificity cluster_prep Membrane Preparation cluster_assay Adenylyl Cyclase Activity Assay cluster_analysis Data Analysis sf9_cells Sf9 or HEK293 cells expressing a specific AC isoform cell_lysis Cell Lysis sf9_cells->cell_lysis centrifugation Centrifugation to isolate membranes cell_lysis->centrifugation incubation Incubate membranes with: - [α-32P]ATP - Activator (e.g., Forskolin) - Test Inhibitor (this compound) centrifugation->incubation reaction_stop Stop reaction incubation->reaction_stop cAMP_separation Separate [32P]cAMP from [α-32P]ATP reaction_stop->cAMP_separation scintillation Quantify [32P]cAMP via scintillation counting cAMP_separation->scintillation inhibition_curve Generate dose-response curves scintillation->inhibition_curve ic50 Calculate IC50 values inhibition_curve->ic50

Workflow for Assessing AC Inhibitor Specificity

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide, based on the protocols described in the source literature.[1]

Adenylyl Cyclase Membrane Assays

  • Membrane Preparation: Membranes were prepared from Sf9 insect cells or HEK293 cells that were engineered to express a single isoform of adenylyl cyclase.

  • Reaction Mixture: The assay was initiated by adding a reaction mixture to the prepared membranes. This mixture contained [α-32P]ATP as a substrate and 10 mM MgCl2.

  • AC Activation: To stimulate AC activity, specific activators were used for different isoforms. For AC isoforms 1 through 7 expressed in Sf9 membranes, 50 µM of forskolin (B1673556) was used. For AC8 expressed in HEK293 cell membranes, activation was achieved with 100 µM of calcium and 300 µM of calmodulin. For AC9, also in HEK293 membranes, 300 nM of the G-protein subunit Gαs complexed with GTPγS was used as the activator.

  • Incubation: The reaction was allowed to proceed for 10 minutes at a temperature of 30°C in a final reaction volume of 50 µl.

  • Inhibitor Addition: The test compounds, including this compound, were dissolved in 100% DMSO. Dilutions were also made in DMSO and then added directly to the AC membrane preparations. The final concentration of DMSO in the adenylyl cyclase assays was kept below 5%.[1]

  • Reaction Termination: The enzymatic reaction was stopped by the addition of a solution containing 2.5% sodium dodecyl sulfate (B86663) (SDS), 50 mM ATP, and 1.75 mM cAMP.

  • Quantification of cAMP: The amount of [32P]cAMP produced was quantified to determine the level of adenylyl cyclase activity and, consequently, the inhibitory effect of the test compounds.

In Silico Structure-Based Screening and Docking

The identification of this compound was the result of a structure-based virtual screen that targeted the ATP binding site of adenylyl cyclase.[1] This computational approach allowed for the screening of a large library of chemical structures to identify novel compounds with the potential to inhibit AC activity.[1] The docking studies predicted that this compound binds within the catalytic site of the enzyme.[1]

References

A Head-to-Head Comparison of CB-7921220 with Non-Selective Adenylyl Cyclase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Adenylyl Cyclase Inhibitor Performance

In the landscape of signal transduction research, the modulation of adenylyl cyclase (AC) activity is a critical area of investigation for therapeutic development in indications ranging from cardiovascular diseases to neurological disorders. The discovery of isoform-selective AC inhibitors holds the promise of targeted therapeutic intervention with reduced off-target effects. This guide provides a head-to-head comparison of CB-7921220, a compound with reported selectivity for certain AC isoforms, against well-established non-selective AC inhibitors. The data presented herein is compiled from publicly available experimental findings to facilitate informed decisions in research and drug development.

Performance Snapshot: this compound vs. Non-Selective AC Inhibitors

This compound has been identified as an adenylyl cyclase inhibitor with a degree of selectivity towards the AC1 isoform; however, it notably fails to distinguish between AC1 and AC6.[1][2] In contrast, non-selective inhibitors such as SQ22,536 and 2',5'-Dideoxyadenosine exhibit broad inhibitory activity across multiple AC isoforms. This lack of specificity, while a limitation in targeted therapeutic design, makes them useful tools for broadly probing the involvement of the cAMP signaling pathway.

The following table summarizes the available quantitative data on the inhibitory potency of this compound and the non-selective inhibitor SQ22,536 against various adenylyl cyclase isoforms.

CompoundAC1AC2AC3AC4AC5AC6AC7AC8AC9
This compound Inhibits----Inhibits (similar to AC1)---
SQ22,536 (IC50) ~150-200 µM>1 mM~130-230 µM>1 mM~8-15 µM~10-15 µM>1 mM>1 mM>1 mM

Signaling Pathway and Experimental Workflow

To understand the context of these inhibitors, it is crucial to visualize the adenylyl cyclase signaling pathway and the general workflow for assessing inhibitor activity.

Adenylyl Cyclase Signaling Pathway cluster_receptor Cell Membrane GPCR GPCR G_protein G-protein (Gs/Gi) GPCR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand Ligand (e.g., Hormone) Ligand->GPCR Binds G_protein->AC Modulates ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Inhibitor AC Inhibitor (e.g., this compound) Inhibitor->AC

Caption: Adenylyl Cyclase Signaling Pathway

The experimental workflow to determine the inhibitory activity of compounds like this compound typically involves a biochemical or cell-based assay.

Inhibitor Screening Workflow start Start prepare_ac Prepare Adenylyl Cyclase Source (e.g., cell membranes) start->prepare_ac incubate_inhibitor Incubate AC with Test Compound (e.g., this compound) prepare_ac->incubate_inhibitor initiate_reaction Initiate Reaction with ATP incubate_inhibitor->initiate_reaction measure_camp Measure cAMP Production initiate_reaction->measure_camp analyze_data Analyze Data (Determine IC50) measure_camp->analyze_data end End analyze_data->end

Caption: Experimental Workflow for AC Inhibition Assay

Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of adenylyl cyclase inhibitors. Specific details may vary between laboratories and experimental systems.

Biochemical Adenylyl Cyclase Activity Assay

This assay directly measures the enzymatic activity of AC in a cell-free system, typically using isolated cell membranes.

a. Membrane Preparation:

  • Cells or tissues expressing the adenylyl cyclase of interest are harvested and washed with ice-cold phosphate-buffered saline (PBS).

  • The cells are resuspended in a lysis buffer (e.g., 20 mM Tris-HCl, pH 7.4, containing protease inhibitors) and homogenized.

  • The homogenate is centrifuged at a low speed to pellet nuclei and cellular debris.

  • The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.

  • The membrane pellet is resuspended in an appropriate buffer and protein concentration is determined.

b. Adenylyl Cyclase Assay:

  • The membrane preparation is incubated with the test inhibitor (e.g., this compound or SQ22,536) at various concentrations in an assay buffer containing MgCl2 and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • The enzymatic reaction is initiated by the addition of ATP, often radiolabeled ([α-³²P]ATP) for detection.

  • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • The reaction is terminated by the addition of a stop solution.

  • The produced [³²P]cAMP is then separated from unreacted [α-³²P]ATP using sequential column chromatography (e.g., Dowex and alumina (B75360) columns).

  • The amount of [³²P]cAMP is quantified by scintillation counting.

  • The concentration of the inhibitor that produces 50% inhibition of AC activity (IC50) is calculated from the dose-response curve.

Whole-Cell cAMP Accumulation Assay

This assay measures the level of cAMP produced in intact cells in response to AC stimulation and inhibition.

a. Cell Culture and Treatment:

  • Cells endogenously or recombinantly expressing the target AC isoform are seeded in multi-well plates.

  • The cells are then pre-incubated with various concentrations of the test inhibitor for a specified time.

  • Following pre-incubation, the cells are stimulated with an AC activator (e.g., forskolin (B1673556) or a Gs-coupled receptor agonist) to induce cAMP production.

b. cAMP Measurement:

  • After stimulation, the cells are lysed to release intracellular cAMP.

  • The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • These assays typically involve a labeled cAMP tracer that competes with the cAMP from the sample for binding to a specific anti-cAMP antibody.

  • The signal generated is inversely proportional to the amount of cAMP in the sample.

  • A standard curve is generated using known concentrations of cAMP to quantify the amount of cAMP in the cell lysates.

  • The IC50 value is determined by plotting the percentage of inhibition of stimulated cAMP levels against the inhibitor concentration.

Conclusion

The available data indicates that while this compound shows some promise as a selective inhibitor for AC1/AC6, its full inhibitory profile across all AC isoforms requires further characterization. In contrast, non-selective inhibitors like SQ22,536, despite their broad activity, have well-defined inhibitory potencies against a wider range of isoforms. The choice between a partially selective inhibitor like this compound and a non-selective tool compound will depend on the specific research question. For studies aiming to elucidate the general role of cAMP signaling, a non-selective inhibitor may be sufficient. However, for the development of targeted therapeutics, further investigation into the selectivity and potency of compounds like this compound is warranted. The experimental protocols outlined in this guide provide a foundation for conducting such comparative studies.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Laboratory Chemical Waste

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of chemical compounds is a critical component of laboratory operations. This guide provides a comprehensive overview of the proper disposal procedures for laboratory-grade chemical waste, using CB-86 as a representative example for specific data points.

Adherence to proper disposal protocols is paramount not only for the safety of laboratory personnel but also for environmental protection and regulatory compliance. This document outlines the necessary steps for the safe handling and disposal of chemical waste, reflecting best practices in laboratory safety and chemical management.

I. Pre-Disposal Safety and Handling

Before beginning the disposal process, safe handling of the chemical substance is crucial. The following protocols should be strictly observed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a laboratory coat when handling chemical waste.[1]

  • Ventilation: All work with chemical waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation exposure.[1]

  • Spill Management: In the event of a spill, the material should be absorbed with an inert substance, such as vermiculite (B1170534) or sand. The contaminated absorbent material must then be collected in a sealed container and disposed of as hazardous waste. It is imperative that the chemical is not allowed to enter drains or waterways.[1]

  • Storage: Chemical waste should be stored in a cool, dry, and well-ventilated area, away from any incompatible materials.[1]

II. Chemical Waste Disposal Protocol

The proper disposal of chemical waste requires adherence to hazardous waste regulations. The following step-by-step procedure should be followed:

  • Waste Identification and Segregation: All chemical waste, including any unused product, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials, must be classified as hazardous chemical waste. This waste must be segregated from other waste streams, such as regular trash or biohazardous waste. If the chemical is in a solution with a flammable solvent, such as ethanol, it must also be treated as flammable waste.[1]

  • Containerization and Labeling:

    • Use a container compatible with the chemical waste (e.g., a high-density polyethylene (B3416737) or glass container for solutions).

    • The container must be clearly labeled as "Hazardous Waste."[1]

    • The label must include the full chemical name, the solvent (if any), and the associated hazards (e.g., "Flammable," "Toxic").[1]

  • Waste Accumulation:

    • Keep the hazardous waste container securely closed at all times, except when adding waste.[1]

    • Store the waste container in a designated, well-ventilated, and secure area, away from sources of ignition.[1]

  • Disposal Request and Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup and disposal of the hazardous waste.[1]

    • Follow your institution's specific procedures for waste manifest documentation.[1]

    • Under no circumstances should chemical waste or its solutions be disposed of down the drain or in the regular trash. [1]

III. Quantitative Data Summary for a Representative Compound (CB-86)

The following table summarizes key data for CB-86, a synthetic cannabinoid, which serves as an example for the type of information required for proper chemical waste management.

PropertyValue
Chemical Name N-cyclopropyl-8-[3-(1,1-dimethylheptyl)-5- hydroxyphenoxy]-octanamide
CAS Number 1150586-64-3
Molecular Formula C₂₆H₄₃NO₃
Molecular Weight 417.6 g/mol
Appearance Typically a solution in ethanol
Solubility Soluble in organic solvents such as ethanol

Data sourced from BenchChem's guide on CB-86.[1]

IV. Diagrams

Logical Workflow for Chemical Waste Disposal

A Start: Chemical Waste Generated B Identify Waste Type (Chemical, Solvent) A->B C Segregate Waste (Hazardous, Flammable) B->C D Select Appropriate Waste Container C->D E Label Container 'Hazardous Waste' + Chemical Name + Hazards D->E F Store in Designated Secure Area E->F G Contact EHS for Waste Pickup F->G H Complete Waste Manifest Documentation G->H I End: Waste Transferred to EHS H->I

Caption: A flowchart illustrating the procedural steps for the safe and compliant disposal of laboratory chemical waste.

References

Essential Safety and Logistical Information for Handling Novel Chemical Compounds Such as CB-7921220

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific toxicological or safety data for a compound designated "CB-7921220" is publicly available. This document provides essential guidance for handling new or uncharacterized chemical compounds, treating them as potentially hazardous in the absence of known safety information. These recommendations are based on established laboratory safety protocols for managing unknown substances.

Researchers, scientists, and drug development professionals must conduct a thorough risk assessment before beginning any work with a new chemical entity.[1][2][3] This process is crucial for identifying potential hazards and implementing appropriate control measures to ensure a safe laboratory environment.[2]

Risk Assessment for Novel Compounds

Before handling any new compound, a comprehensive risk assessment is paramount.[1][3] This involves evaluating any known information, however limited, and making conservative assumptions about potential hazards.

Key Steps in Risk Assessment:

  • Information Gathering: Search for any available data on the compound or structurally similar molecules. This includes physicochemical properties, predicted toxicity, and any preliminary in-vitro or in-silico assessments.[3]

  • Hazard Identification: In the absence of data, assume the compound is potent and potentially hazardous. Treat all new compounds and substances of unknown toxicity as toxic substances.[4] Consider potential hazards such as:

    • Acute and chronic toxicity

    • Carcinogenicity, mutagenicity, and reproductive toxicity

    • Skin and eye irritation or corrosion

    • Flammability and reactivity

  • Exposure Assessment: Evaluate all potential routes of exposure for the planned experimental procedures, including inhalation, skin contact, ingestion, and injection.[5]

  • Control Measures: Based on the identified hazards and potential for exposure, determine the necessary engineering controls, administrative controls, and personal protective equipment (PPE).[2]

Personal Protective Equipment (PPE)

A multi-layered approach to safety begins with engineering controls and is supplemented by appropriate PPE.[1] The following table summarizes recommended PPE for various laboratory activities involving a novel compound like this compound.

Activity Engineering Controls Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Certified Chemical Fume Hood or Powder-Coated Balance Enclosure[1]Double-gloving with nitrile or neoprene gloves is recommended[1]Chemical safety goggles or a face shield[1]Fully fastened laboratory coat[1]An N95 or higher-rated respirator may be necessary if not handled in a containment device[1]
Solution Preparation Certified Chemical Fume Hood[1]Solvent-resistant gloves (e.g., nitrile, neoprene)[1]Chemical safety goggles and a face shield[1]Laboratory coatUse in a fume hood to prevent inhalation of vapors[1]
In-Vitro/In-Vivo Administration Biosafety cabinet or chemical fume hoodAppropriate chemical-resistant glovesSafety glasses with side shields or gogglesLaboratory coatAs determined by the risk assessment
General Laboratory Handling General laboratory ventilationSingle pair of nitrile glovesSafety glassesLaboratory coatNot generally required if handled with appropriate engineering controls
Operational Plans: Handling and Storage

Standard Operating Procedures (SOPs):

  • Designated Area: All work with the novel compound should be conducted in a designated and clearly labeled area to avoid inadvertent encounters.[6]

  • Labeling: All containers must be clearly labeled with the chemical name, date of receipt or preparation, and any known or assumed hazards.[6][7][8] Do not use abbreviations or chemical formulas on labels.[7][9]

  • Transportation: When moving the compound, use sealed, non-breakable, and clearly labeled primary containers within a secondary container.[10]

  • Housekeeping: Maintain a clean and organized workspace. Clean up any spills immediately according to the emergency procedures outlined below.

Storage:

  • Containment: Store the compound in a well-sealed container, with secondary containment to prevent spills.[6]

  • Location: Store in a designated, ventilated, and access-controlled area.[1] If the compound is light-sensitive or hygroscopic, store it in an amber vial within a desiccator.[1]

  • Compatibility: Store away from incompatible materials.[6]

Disposal Plan

All waste containing the novel compound must be treated as hazardous waste.

  • Solid Waste: All contaminated materials, including gloves, pipette tips, and weighing paper, should be disposed of in a designated hazardous waste container.[1]

  • Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed hazardous waste bottle.[1]

  • Unknowns: Never pour an unknown chemical into a waste container with other chemicals, as this will render the entire container an unknown and expensive to dispose of.[11]

  • Regulations: Follow all institutional and local regulations for hazardous waste disposal.[1]

Emergency Procedures

Spills:

  • Small Spills: If the spill is small and you are trained to handle it, use an appropriate spill kit while wearing full PPE.[1]

  • Large Spills: For large spills, evacuate the immediate area and notify colleagues and the laboratory supervisor. Contact the institutional safety office.[1][6]

Exposure:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with water for at least 15 minutes. Seek immediate medical attention.[1][6]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Visualizations

Workflow for Handling Novel Chemical Compounds

Novel Compound Handling Workflow cluster_planning Planning & Assessment cluster_execution Experimental Execution cluster_post_execution Post-Experiment RiskAssessment 1. Conduct Risk Assessment (Assume Hazardous) SOP_Development 2. Develop Standard Operating Procedure (SOP) RiskAssessment->SOP_Development Training 3. Personnel Training on SOP and Hazards SOP_Development->Training EngineeringControls 4. Implement Engineering Controls (e.g., Fume Hood) Training->EngineeringControls PPE 5. Don Appropriate PPE EngineeringControls->PPE Handling 6. Handle Compound (Weighing, Synthesis, etc.) PPE->Handling Decontamination 7. Decontaminate Work Area and Equipment Handling->Decontamination Storage 8. Secure Storage of Remaining Compound Decontamination->Storage WasteDisposal 9. Segregate and Dispose of Hazardous Waste Decontamination->WasteDisposal

Caption: Workflow for handling novel chemical compounds.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.